molecular formula C14H19NO5 B7826661 (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine

(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine

Katalognummer: B7826661
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: NONUVMOXNPGTBK-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUVMOXNPGTBK-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163349
Record name rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102507-18-6
Record name rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102507-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of (2R, 3S)/(2S, 3R)-Boc-beta-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The case of thalidomide serves as a stark reminder of this principle. Therefore, the unambiguous assignment of the absolute and relative stereochemistry of drug candidates and their intermediates is a cornerstone of modern drug development. This guide provides a comprehensive technical overview of the methodologies employed for the structure elucidation of the diastereomers of N-Boc-β-hydroxyphenylalanine, specifically focusing on the (2R, 3S) and (2S, 3R) isomers. These compounds are valuable chiral building blocks in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

The Challenge: Differentiating Diastereomers

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This distinction allows for their separation and characterization using a variety of analytical techniques. The core of the challenge lies in unequivocally assigning the specific (2R, 3S) or (2S, 3R) configuration. This requires a multi-pronged analytical approach, combining spectroscopic and chromatographic methods to build a self-validating system of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers. The spatial arrangement of atoms in each diastereomer results in unique chemical environments for the nuclei, leading to distinct chemical shifts and coupling constants in their NMR spectra.

¹H NMR Spectroscopy: Unraveling Relative Configuration

The key to differentiating the syn ((2S, 3R) or (2R, 3S)) and anti ((2R, 3R) or (2S, 3S)) diastereomers of β-hydroxyphenylalanine derivatives lies in the coupling constant between the vicinal protons on the C2 (α) and C3 (β) carbons (³JHα-Hβ).

  • The Karplus Relationship: This principle dictates that the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons.

  • syn Isomers: In the more stable staggered conformation of the syn isomer, the Hα and Hβ protons are typically in a gauche relationship, resulting in a smaller coupling constant, generally in the range of 4-5 Hz.

  • anti Isomers: Conversely, the stable conformation of the anti isomer often places the Hα and Hβ protons in an anti-periplanar arrangement, leading to a larger coupling constant, typically around 8-9 Hz.

A publication on the synthesis of syn-β-hydroxy-α-amino acid derivatives provides an example of the ¹H NMR data for N-tert-butoxycarbonyl-(2S, 3R)-β-hydroxy-L-phenylalanine methyl ester, where the coupling constant between the protons at C2 and C3 was reported as 7.6 Hz, which is indicative of a syn relationship.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Boc-β-hydroxyphenylalanine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine proton ratios and analyze the multiplicity and coupling constants of the signals corresponding to the α and β protons.

Two-Dimensional (2D) NMR Techniques: Building Connectivity

While ¹H NMR provides crucial information about proton-proton coupling, 2D NMR experiments are invaluable for confirming assignments and elucidating the complete molecular framework.

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, confirming the connectivity between the α and β protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the ¹³C chemical shifts for the α and β carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, providing further confirmation of the overall structure and the position of the Boc protecting group.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, labelloc="t", label="NMR Connectivity Workflow"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1H_NMR" [label="1D ¹H NMR"]; "Coupling_Constants" [label="³J(Hα-Hβ)\n(Relative Stereochemistry)", shape=ellipse, fillcolor="#FBBC05"]; "COSY" [label="2D COSY"]; "HSQC" [label="2D HSQC"]; "HMBC" [label="2D HMBC"]; "Structure_Elucidation" [label="Complete Structure\nElucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -- "1H_NMR"; "1H_NMR" -- "Coupling_Constants"; "1H_NMR" -- "COSY"; "Sample" -- "HSQC"; "Sample" -- "HMBC"; "Coupling_Constants" -- "Structure_Elucidation"; "COSY" -- "Structure_Elucidation"; "HSQC" -- "Structure_Elucidation"; "HMBC" -- "Structure_Elucidation"; } caption { text-align: left; font-family: "Helvetica"; font-size: 10px; margin-top: 5px; caption-side: bottom; } Figure 1: NMR workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide clues to differentiate between diastereomers through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula.

Tandem Mass Spectrometry (MS/MS)

In some cases, the fragmentation patterns of diastereomers in MS/MS experiments can differ. For Boc-protected amino acids, a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is often observed.[2][3][4] While not always definitive for stereochemical assignment, differences in the relative abundances of fragment ions between diastereomers can be indicative.[2] It has been suggested that tandem mass spectrometry of N-blocked Boc-protected carbopeptides may be helpful in distinguishing the stereochemistry of the N-terminus.[2]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatography: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used.[]

  • Mass Spectrometry: Utilize a soft ionization technique such as electrospray ionization (ESI) to minimize in-source fragmentation and clearly observe the molecular ion.[6]

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and, if applicable, compare the fragmentation patterns of the different diastereomers.

Chiral Chromatography: Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers and diastereomers and for determining their purity.[7][8][9]

Principles of Chiral Separation

CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support.[8] The separation of enantiomers or diastereomers occurs due to the formation of transient, diastereomeric complexes with the CSP, which have different interaction energies and thus different retention times.[8]

Method Development

The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including amino acid derivatives.[7] Both normal-phase and reversed-phase modes can be employed.[10]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. For Boc-protected amino acids, polysaccharide-based columns are a good starting point.

  • Mobile Phase Optimization: Begin with a standard mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and adjust the composition to optimize the resolution and retention times of the diastereomers.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector. The two diastereomers should appear as distinct peaks.

  • Quantification: Integrate the peak areas to determine the diastereomeric ratio and assess the purity of each isomer.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=456, fontname="Helvetica", fontsize=12, labelloc="t", label="Chiral HPLC Separation Workflow"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Sample_Mixture" [label="Diastereomeric Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_Column" [label="Chiral Stationary Phase"]; "Mobile_Phase" [label="Mobile Phase"]; "Separation" [label="Differential Interaction\n(Diastereomeric Complexes)"]; "Detection" [label="Detector (UV)"]; "Chromatogram" [label="Separated Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Mixture" -> "Chiral_Column"; "Mobile_Phase" -> "Chiral_Column"; "Chiral_Column" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Chromatogram"; } caption { text-align: left; font-family: "Helvetica"; font-size: 10px; margin-top: 5px; caption-side: bottom; } Figure 2: Workflow for chiral HPLC separation.

Absolute Configuration Determination: The Final Frontier

While the aforementioned techniques establish the relative stereochemistry and purity, determining the absolute configuration ((2R, 3S) vs. (2S, 3R)) requires methods that are sensitive to the absolute chirality of the molecule.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[11][12] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of all atoms in the molecule can be determined.

Challenges and Considerations:

  • Crystal Growth: The primary challenge is often growing single crystals of sufficient quality for X-ray diffraction analysis.

  • Anomalous Dispersion: To determine the absolute configuration, the crystal should ideally contain a heavy atom to utilize the anomalous dispersion effect.[13] However, for light-atom structures, modern techniques and instrumentation can often provide a reliable assignment.

Vibrational Circular Dichroism (VCD): A Powerful Alternative in Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It is a powerful technique for determining the absolute configuration of molecules in solution, thus avoiding the need for crystallization.[13][15]

The VCD Workflow:

  • Experimental Spectrum: The VCD spectrum of the chiral molecule is measured.

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using ab initio methods, such as Density Functional Theory (DFT).[13]

  • Comparison: The experimental spectrum is compared with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[13]

VCD has been established as a reliable technique for determining the absolute configuration of small chiral molecules and has been successfully applied to amino acids and peptides.[14][16][17]

Summary of Analytical Data

TechniqueInformation ProvidedKey Parameters/Observations
¹H NMR Relative stereochemistry³JHα-Hβ coupling constant
2D NMR (COSY, HSQC, HMBC) Molecular connectivity and confirmation of assignmentsCross-peaks indicating scalar and long-range couplings
High-Resolution MS Elemental compositionAccurate mass measurement
Tandem MS (MS/MS) Fragmentation patternCharacteristic losses (e.g., -56 Da, -100 Da)
Chiral HPLC Diastereomeric separation and purityRetention times and peak areas
X-ray Crystallography Absolute configuration3D atomic coordinates
Vibrational Circular Dichroism Absolute configuration in solutionComparison of experimental and calculated spectra

Conclusion: A Holistic and Self-Validating Approach

The structure elucidation of diastereomers such as (2R, 3S)- and (2S, 3R)-Boc-beta-hydroxyphenylalanine requires a synergistic combination of analytical techniques. NMR spectroscopy provides the foundational information on relative stereochemistry, while chiral chromatography confirms diastereomeric purity. Mass spectrometry validates the molecular formula and offers insights into fragmentation. Finally, the unambiguous assignment of the absolute configuration is achieved through the definitive method of X-ray crystallography or the powerful solution-state technique of VCD. By integrating these methods, researchers can construct a robust and self-validating body of evidence to unequivocally determine the complete three-dimensional structure of these important chiral building blocks, ensuring the scientific integrity and safety of the drug development process.

References

  • Vibr
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment
  • Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC.
  • Insight into vibrational circular dichroism of proteins by density functional modeling - RSC Publishing.
  • ABSOLUTE CONFIGUR
  • (PDF)
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment
  • Amino Acid MS Analysis Service - BOC Sciences.
  • How can I avoid the Boc-cleavage during Mass Analysis?
  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Chiral HPLC separation: str
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Separation of Racemates Using Chiral HPLC and Creation of a D
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Macromolecular Structure Determin

Sources

spectroscopic data for racemic boc-beta-hydroxyphenylalanine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Racemic Boc-beta-Hydroxyphenylalanine

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used for the structural elucidation and characterization of racemic N-Boc-beta-hydroxyphenylalanine (N-Boc-3-phenylserine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing technical data with field-proven insights, this guide serves as a practical reference for confirming the identity and purity of this crucial amino acid derivative.

Introduction: The Significance of Boc-beta-Hydroxyphenylalanine

β-Hydroxy-α-amino acids are vital structural motifs found in numerous biologically active natural products and pharmaceuticals.[1] The N-tert-butyloxycarbonyl (Boc) protected form of racemic beta-hydroxyphenylalanine is a key building block in synthetic organic chemistry, particularly in peptide synthesis.[2] The Boc group is a widely used protecting group for amines due to its stability across various reaction conditions and its straightforward removal under mild acidic conditions.[3][4]

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. Spectroscopic methods provide the necessary tools for this confirmation. This guide outlines the application of NMR, IR, and MS to provide a detailed "fingerprint" of the molecule, validating its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By measuring the magnetic environment of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the connectivity and chemical environment of each atom within the molecule.[3]

Expertise & Experience: Causality in Experimental Choices

For Boc-protected amino acids, ¹H NMR is the first and most definitive check for successful protection. The appearance of a large, sharp singlet integrating to nine protons in the upfield region (~1.4 ppm) is the hallmark of the tert-butyl group from the Boc moiety.[3][5] The choice of solvent is critical; deuterated chloroform (CDCl₃) is often suitable, but for compounds with higher polarity or hydrogen-bonding capacity, such as beta-hydroxyphenylalanine, deuterated dimethyl sulfoxide (DMSO-d₆) can be a better choice to ensure complete dissolution and sharp peaks for exchangeable protons (NH and OH).[6][7] ¹³C NMR complements the proton data by confirming the presence of all carbon atoms, including the characteristic quaternary and carbonyl carbons of the Boc group.[8][9]

Experimental Protocol: NMR Sample Preparation

This protocol describes a self-validating system for preparing a high-quality NMR sample.

  • Sample Weighing: Accurately weigh 5-10 mg of the racemic Boc-beta-hydroxyphenylalanine sample for ¹H NMR (or 20-25 mg for ¹³C NMR) directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[7]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1D ¹H Spectrum transfer->acquire_1H acquire_13C Acquire 1D ¹³C Spectrum acquire_1H->acquire_13C analyze Analyze Chemical Shifts, Integrations, & Multiplicities acquire_13C->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for NMR characterization of Boc-beta-hydroxyphenylalanine.

Data Presentation & Interpretation

The following tables summarize the expected NMR data for racemic Boc-beta-hydroxyphenylalanine. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3-1.4Singlet9HC(CH ₃)₃ (Boc group)
~4.3-4.5Multiplet1Hα-CH
~5.0-5.2Multiplet1Hβ-CH
~5.5-5.8Doublet1Hβ-OH
~7.0-7.2Doublet1HNH
~7.2-7.4Multiplet5HAromatic CH
~12.5-13.0Broad Singlet1HCOOH
  • Interpretation: The most prominent signal is the singlet for the nine equivalent protons of the Boc group.[5] The signals for the α-CH and β-CH protons will likely be multiplets due to coupling with each other and with the adjacent NH and OH protons, respectively. The aromatic protons of the phenyl group will appear in their characteristic region. The acidic proton of the carboxylic acid is typically very broad and far downfield.

Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~28.5C (CH₃)₃ (Boc group)
~57.0α-C H
~73.0β-C H
~78.5C (CH₃)₃ (Boc group)
~127.0-130.0Aromatic C H
~141.0Aromatic Quaternary C
~155.5Boc C =O
~173.0C OOH
  • Interpretation: Key signals confirming the structure include the two carbons of the Boc group (~28.5 and ~78.5 ppm), the carbamate carbonyl (~155.5 ppm), and the carboxylic acid carbonyl (~173.0 ppm).[8][10] The signals for the α and β carbons are expected in the aliphatic region, with the β-carbon shifted downfield due to the attached hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12] While FTIR cannot distinguish between enantiomers, it can differentiate a racemic mixture from an enantiopure compound due to differences in their crystal lattice structures and hydrogen bonding networks.[11]

Expertise & Experience: Causality in Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid amino acid derivatives. It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a high-refractive-index crystal (often diamond).[11][13] When analyzing the spectrum, the most informative regions are the N-H and O-H stretching region (~3200-3500 cm⁻¹) and the carbonyl (C=O) stretching region (~1650-1750 cm⁻¹). The presence of distinct C=O bands for the carbamate and the carboxylic acid, along with the N-H stretch, validates the core structure.[3]

Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric and crystal absorbances.

  • Sample Application: Place a small amount of the powdered racemic Boc-beta-hydroxyphenylalanine sample directly onto the diamond ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[11]

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis background Acquire Background Spectrum place_sample Place Powder on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum analyze_peaks Identify Characteristic Absorption Bands acquire_spectrum->analyze_peaks confirm_groups Confirm Functional Groups analyze_peaks->confirm_groups

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Data Presentation & Interpretation

Table 3: Expected IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchAmide (Carbamate)
~2500-3300 (broad)O-H StretchCarboxylic Acid & Alcohol
~2850-3000C-H StretchAliphatic
~1710-1730C=O StretchCarboxylic Acid
~1680-1700C=O StretchCarbamate (Boc)
~1500-1550N-H BendAmide II
~1400-1600C=C StretchAromatic Ring
  • Interpretation: The spectrum will be characterized by a very broad absorption in the high-frequency region due to hydrogen-bonded O-H groups of the alcohol and carboxylic acid, superimposed with the N-H stretch.[14] Two distinct carbonyl peaks are expected: one for the carboxylic acid dimer at a higher wavenumber and one for the carbamate at a slightly lower wavenumber.[3] The presence of these key bands provides strong evidence for the molecular structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, thereby confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives, as it typically keeps the molecule intact.[15][]

Expertise & Experience: Causality in Experimental Choices

For a compound like Boc-beta-hydroxyphenylalanine (C₁₄H₁₉NO₅, Molecular Weight: 281.30 g/mol ), ESI-MS in positive ion mode is the standard choice. We expect to see the protonated molecular ion, [M+H]⁺, at m/z 282.3.[15] It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 304.3, especially if there are trace amounts of sodium salts in the sample or solvent. The choice of solvent and pH for the sample solution is important; a slightly acidic mobile phase (e.g., containing formic acid) is often used to promote protonation and enhance the signal in positive ion mode.[15][17]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Instrument Setup: Set up the ESI-MS instrument in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV and a heated drying gas flow.[15][18]

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution (~0.1 mg/mL) setup_ms Set Up ESI-MS (Positive Ion Mode) prepare_solution->setup_ms infuse_sample Infuse Sample setup_ms->infuse_sample acquire_spectrum Acquire Mass Spectrum infuse_sample->acquire_spectrum identify_ion Identify Molecular Ion Peak ([M+H]⁺) acquire_spectrum->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw

Caption: Workflow for ESI-MS analysis to confirm molecular weight.

Data Presentation & Interpretation

Table 4: Expected Mass Spectrometry Data (ESI+)

m/zAssignment
282.13[M+H]⁺ (Protonated Molecule)
304.11[M+Na]⁺ (Sodium Adduct)
226.10[M+H - C₄H₈]⁺ (Loss of isobutylene)
182.08[M+H - Boc]⁺ (Loss of Boc group)
  • Interpretation: The primary goal is to identify the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 282.13. The observation of this peak confirms that the compound has the correct molecular weight. Common fragments in the mass spectrum of Boc-protected compounds include the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.

Conclusion

The comprehensive characterization of racemic Boc-beta-hydroxyphenylalanine is reliably achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the definitive structural assignment, IR spectroscopy quickly confirms the presence of key functional groups, and mass spectrometry validates the molecular weight. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of this important synthetic building block. The protocols and reference data presented in this guide offer a robust framework for researchers and drug development professionals, underpinning the scientific integrity of their work.

References

  • Kubota, H., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Cohen, S. A., & Michaud, D. P. (2011). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC. Available at: [Link]

  • Guo, L., & Li, L. (2006). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Chemistry LibreTexts (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. Available at: [Link]

  • Miyata, O., Asai, H., & Naito, T. (2005). Stereoselective synthesis of beta-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates. PubMed. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]

  • Vedejs, E., & Moss, W. O. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. PMC. Available at: [Link]

  • Organic Syntheses (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Available at: [Link]

  • Takano, Y., Chikaraishi, Y., & Ohkouchi, N. イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. JAMSTEC. Available at: [Link]

  • Undergraduate Science Journals (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

  • IntechOpen (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

  • Specac Ltd. ATR-FTIR spectroscopy of biological samples. Specac Ltd. Available at: [Link]

  • Agilent (2000). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent. Available at: [Link]

  • Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Der Pharma Chemica. Scholars Research Library. Der Pharma Chemica. Available at: [Link]

  • Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Vedejs, E., & Moss, W. O. (2006). Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Elsevier. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Elsevier. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate (1980). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. Available at: [Link]

  • ResearchGate. (a) IR spectra in the region 3500-3200 cm-1 for the peptides Boc-[Aib-γ... ResearchGate. Available at: https://www.researchgate.net/figure/a-IR-spectra-in-the-region-3500-3200-cm-1-for-the-peptides-Boc-Aib-g-4-R-Val-n-OMe_fig2_231189311
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • PubMed (2014). Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia. PubMed. Available at: [Link]

  • MassBank.jp. MassBank3. MassBank.jp. Available at: [Link]

  • Okayama University. 1 H-NMR spectrum of N-Boc glutamic acid. Okayama University. Available at: [Link]

Sources

understanding the stereochemistry of (2R, 3S)/(2S, 3R)-boc-beta-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of (2R, 3S)/(2S, 3R)-Boc-beta-Hydroxyphenylalanine

Introduction: The Significance of Stereochemically Defined β-Hydroxy-α-Amino Acids

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. β-Hydroxy-α-amino acids (β-HAAs) represent a critical class of non-proteinogenic amino acids, distinguished by the presence of a hydroxyl group on the β-carbon of the side chain. This structural motif is not merely an academic curiosity; it is a cornerstone of numerous biologically active natural products, including clinically vital glycopeptide antibiotics like vancomycin, ristocetin, and teicoplanin.[1][2] The defined stereochemistry at both the α- and β-carbons (C2 and C3) is crucial for the specific molecular recognition and biological activity of these complex molecules.

The (2R, 3S) and (2S, 3R) stereoisomers of β-hydroxyphenylalanine, often protected with a tert-butoxycarbonyl (Boc) group, are particularly valuable chiral building blocks.[3][] Their incorporation into peptides or small molecules can induce specific conformational constraints, enhance binding affinity to biological targets, and improve metabolic stability by conferring resistance to enzymatic degradation.[] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stereochemistry of this important enantiomeric pair, detailing the logic behind their synthesis, methods for their unambiguous characterization, and their applications in modern medicinal chemistry.

Part 1: Decoding the Stereochemistry

Understanding the stereochemistry of Boc-β-hydroxyphenylalanine requires a firm grasp of the two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to four possible stereoisomers.

Stereochemical Nomenclature

  • Absolute Configuration (R/S): The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter.

  • Relative Configuration (threo/erythro): This older nomenclature describes the relative orientation of substituents at adjacent stereocenters. When the carbon chain is drawn vertically in a Fischer projection, if the similar groups (in this case, the amino/Boc-amino group and the hydroxyl group) are on opposite sides, the isomer is designated threo. If they are on the same side, it is erythro.

For β-hydroxyphenylalanine, the (2R, 3S) and (2S, 3R) isomers constitute an enantiomeric pair with a threo relative configuration. Their diastereomers, the (2R, 3R) and (2S, 3S) isomers, are the erythro enantiomeric pair.

G cluster_threo threo Diastereomer (Enantiomeric Pair) cluster_erythro erythro Diastereomer (Enantiomeric Pair) 2S, 3R (2S, 3R)-Boc-β-hydroxyphenylalanine 2R, 3S (2R, 3S)-Boc-β-hydroxyphenylalanine 2S, 3R->2R, 3S enantiomers 2S, 3S (2S, 3S)-Boc-β-hydroxyphenylalanine 2S, 3R->2S, 3S diastereomers 2R, 3R (2R, 3R)-Boc-β-hydroxyphenylalanine 2S, 3R->2R, 3R diastereomers 2R, 3S->2S, 3S 2R, 3S->2R, 3R diastereomers 2S, 3S->2R, 3R enantiomers

Caption: Stereochemical relationships of Boc-β-hydroxyphenylalanine isomers.

Part 2: The Critical Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide and amino acid chemistry.[6] Its function is to temporarily "mask" the nucleophilic α-amino group, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations.

Causality Behind Choosing the Boc Group:

  • Ease of Introduction: The Boc group is readily installed on the amino acid nitrogen under mild conditions, typically using di-tert-butyl dicarbonate (Boc₂O).[7]

  • Robust Stability: It is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, ensuring it remains intact during multi-step syntheses.[6]

  • Orthogonality and Mild Removal: The key advantage of the Boc group is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA). This allows for its selective removal without disturbing other protecting groups that are sensitive to different conditions (like base-labile Fmoc or hydrogenolysis-labile Cbz groups), a principle known as orthogonality.[6][8] This precise control is fundamental to complex synthetic strategies.

Part 3: Stereoselective Synthesis of threo-Boc-β-Hydroxyphenylalanine

Achieving the desired threo stereochemistry is a significant synthetic challenge that requires a high degree of stereocontrol. While numerous methods exist, an expedient and reliable approach reported by Crich and Banerjee involves a radical bromination followed by a stereoselective cyclization.[1][2] This protocol serves as a self-validating system, where the formation of a key intermediate dictates the final stereochemical outcome.

Experimental Protocol: Synthesis of N-Boc-(2S, 3R)-β-hydroxyphenylalanine Methyl Ester

This workflow starts from commercially available L-phenylalanine, ensuring the C2 stereocenter is fixed as (S).

G A Step 1: N,N-di-Boc Protection (L-Phenylalanine) B Step 2: NBS-mediated Bromination A->B (Boc)₂O, DMAP C Step 3: Ag⁺-mediated Cyclization (trans-Oxazolidinone formation) B->C AgNO₃, Acetone D Step 4: Hydrolysis (Final Product) C->D Cs₂CO₃, MeOH

Caption: Workflow for the stereoselective synthesis of threo-Boc-β-hydroxyphenylalanine.

  • Step 1: N,N-di-tert-butoxycarbonyl Protection:

    • The methyl ester of L-phenylalanine is treated with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Causality: The formation of the N,N-di-Boc derivative is crucial. A single N-substituent is required to deactivate the α-position towards hydrogen atom abstraction in the subsequent radical bromination step.[1][2]

  • Step 2: NBS-Mediated Radical Bromination:

    • The N,N-di-Boc protected phenylalanine is treated with N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation conditions (e.g., AIBN or light).

    • Causality: This step introduces a bromine atom at the β-carbon (C3), creating a mixture of diastereomeric bromides. This mixture is typically used directly in the next step without purification.[1][2]

  • Step 3: Silver Nitrate-Mediated Oxazolidinone Formation:

    • The crude bromide mixture is treated with silver nitrate (AgNO₃) in acetone.

    • Causality: This is the key stereochemistry-defining step. The silver ion facilitates the removal of the bromide, leading to the formation of a transient carbocation or related intermediate. The neighboring di-Boc protected nitrogen atom then attacks intramolecularly to form a five-membered oxazolidinone ring. This cyclization proceeds with high diastereoselectivity to predominantly form the trans-oxazolidinone. The trans configuration of this intermediate locks in the desired threo relationship between the substituents at C2 and C3.[1][2]

  • Step 4: Cesium Carbonate-Catalyzed Hydrolysis:

    • The purified trans-oxazolidinone is treated with cesium carbonate (Cs₂CO₃) in methanol.

    • Causality: This mild basic hydrolysis selectively cleaves the oxazolidinone ring to reveal the β-hydroxyl group and revert one of the Boc groups back to a standard N-Boc protected amine, yielding the final N-Boc-(2S, 3R)-β-hydroxyphenylalanine methyl ester in excellent yield and high diastereomeric purity.[1][2]

Part 4: Structural Elucidation and Stereochemical Confirmation

Confirming the absolute and relative stereochemistry is a critical, non-negotiable step. A combination of spectroscopic and analytical techniques provides the necessary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry of diastereomers.[9]

  • ¹H NMR Analysis: The key diagnostic feature is the vicinal coupling constant (³J_HH) between the proton at C2 (Hα) and the proton at C3 (Hβ). Based on the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

    • For threo isomers , like (2S, 3R), the preferred conformation places Hα and Hβ in a gauche relationship, resulting in a small coupling constant (typically ³J_HH = 1-4 Hz) .

    • For erythro isomers , the preferred conformation is anti-periplanar, leading to a large coupling constant (typically ³J_HH = 8-10 Hz) .

Quantitative NMR Data for N-Boc-(2S, 3R)-β-hydroxyphenylalanine Methyl Ester [1][2]

Parameter¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
Boc (t-Bu) 1.31 ppm (s, 9H)28.2, 80.0 ppm
Hα (C2-H) 4.52-4.50 ppm (d, J = 7.6 Hz, 1H)59.5 ppm
Hβ (C3-H) 5.20 ppm (s, 1H)73.8 ppm
NH 5.41-5.39 ppm (d, J = 8.4 Hz, 1H)-
Ester (CH₃) 3.73 ppm (s, 3H)52.6 ppm
Phenyl (Ar-H) 7.23-7.35 ppm (m, 5H)126.0, 128.0, 128.3, 139.9 ppm
Carbonyls (C=O) -155.7, 171.5 ppm
(Note: The reported J-values in the source literature may vary slightly based on experimental conditions and how the protons are coupled. The key is the relative magnitude difference between threo and erythro isomers.)

Optical Rotation and Chiral Chromatography

  • Specific Rotation ([α]D): This measurement confirms the presence of a single enantiomer and its identity. For N-tert-Butoxycarbonyl-(2S,3R)-β-hydroxyphenylalanine Methyl Ester, a specific rotation of [α]²²D −14.8 (c 1.3) has been reported.[1][2]

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the definitive method for determining enantiomeric and diastereomeric purity. The sample is analyzed against standards of the other stereoisomers to confirm its purity.

Part 5: Applications in Drug Discovery and Development

The stereochemically pure (2R, 3S) and (2S, 3R) isomers of Boc-β-hydroxyphenylalanine are not end products but rather high-value intermediates for constructing complex, biologically active molecules.

  • Peptidomimetics and Novel Therapeutics: Incorporation of these residues into peptide sequences can enforce specific secondary structures (e.g., turns or helices), which can be critical for high-affinity binding to receptors or enzymes.[] The hydroxyl group provides an additional site for hydrogen bonding or further chemical modification.

  • Synthesis of Natural Product Analogues: These amino acids are essential for the synthesis of analogues of complex natural products like vancomycin and cyclomarin A.[10][11] Such analogues are crucial for structure-activity relationship (SAR) studies aimed at developing new antibiotics to combat resistant bacteria.

  • Chiral Building Blocks: They serve as versatile starting materials for the synthesis of other important chiral molecules, such as hydroxyethylamine-based HIV protease inhibitors, where the stereochemistry of the amino and hydroxyl groups is critical for inhibitory activity.[12]

Conclusion

The (2R, 3S) and (2S, 3R) enantiomers of Boc-β-hydroxyphenylalanine are sophisticated chiral building blocks whose value lies in their precisely defined three-dimensional structure. A thorough understanding of their stereochemistry, underpinned by robust synthetic strategies that provide unambiguous stereocontrol, is essential for their effective use. The analytical methods detailed herein, particularly NMR spectroscopy, provide a reliable framework for structural and stereochemical verification. For professionals in drug development, mastering the chemistry of these unique amino acids opens the door to creating novel peptidomimetics and other therapeutics with enhanced stability, selectivity, and efficacy.

References

  • Crich, D., & Banerjee, A. (2006). Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry, 71(18), 7106–7109. [Link]

  • Crich, D., & Banerjee, A. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. NIH Public Access, Author Manuscript. Published in final edited form as: Nat Protoc. 2007; 2(11): 2751–2757.[Link]

  • Miyata, O., Asai, H., & Naito, T. (2005). Stereoselective synthesis of beta-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates. Chemical & Pharmaceutical Bulletin, 53(4), 355–360. [Link]

  • Brennan, P. E., & Overman, L. E. (2012). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 10(35), 7118-7129. [Link]

  • Aube, J., & Wang, Y. (2005). A stereoselective synthesis of (2S,3R)-β-methoxyphenylalanine: A component of cyclomarin A. Tetrahedron: Asymmetry, 16(24), 3963-3969. [Link]

  • Lookchem. (2022). Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • Reddy, P. V., & Padiya, K. J. (2009). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 20(19), 2226-2229. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry, 9(10), 215.* [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

Sources

The Chiral Imperative: Synthesis, Resolution, and Validation of Racemic Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Mandate

In modern drug development, chirality is not merely a structural curiosity; it is a pharmacological mandate. The , "Development of New Stereoisomeric Drugs," established a regulatory paradigm requiring the rigorous characterization of individual enantiomers[1]. Because enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles—where the eutomer drives efficacy and the distomer may induce toxicity—the use of pure L- or D-amino acids as active pharmaceutical ingredient (API) precursors is non-negotiable[2]. However, robust synthetic routes like the Strecker synthesis inherently produce racemic mixtures. This whitepaper details the mechanistic causality behind racemate generation, the logic of enzymatic resolution, and the analytical validation required to ensure enantiomeric purity.

The Genesis of the Racemate: Strecker Synthesis

The is a cornerstone of scalable API precursor manufacturing[3]. However, it is inherently non-stereoselective.

The Causality of Racemization: The reaction initiates with the condensation of an achiral aldehyde and ammonia to form an iminium ion. This intermediate is sp2 -hybridized, rendering its geometry strictly planar. When the cyanide ion executes its nucleophilic attack, it faces no steric or electronic bias; it attacks the re and si faces of the planar iminium ion with equal thermodynamic probability[4]. This lack of stereofacial selectivity guarantees the formation of a 50:50 racemic mixture of the α -aminonitrile, which subsequently hydrolyzes into a racemic ( D,L ) amino acid[5].

Strecker A Aldehyde (Achiral) B Iminium Ion (Planar) A->B + NH3, - H2O C alpha-Aminonitrile (Racemic) B->C + HCN (Non-stereoselective) D Racemic Amino Acid (50:50 D/L) C->D Acidic Hydrolysis

Workflow of the Strecker synthesis yielding a racemic amino acid mixture.

The Logic of Chiral Resolution: Enzymatic Specificity

To isolate the desired enantiomer from the Strecker racemate, we must break the symmetry. While chemical resolution via diastereomeric salt formation is common, it often suffers from poor yields and requires multiple recrystallizations. using Acylase I (derived from Aspergillus oryzae or porcine kidney) offers a superior, highly enantioselective alternative[6].

The Causality of Enzymatic Resolution: Acylase I possesses a highly rigid, stereospecific active site pocket. When the racemic amino acid is chemically N-acetylated, the resulting N-acetyl- D,L -amino acid is fed to the enzyme. The active site exclusively accommodates the spatial arrangement of the L-configuration. Consequently, the enzyme hydrolyzes the amide bond of the L-enantiomer, liberating the free L-amino acid, while the N-acetyl-D-enantiomer is sterically rejected and remains completely intact[6]. This transforms a difficult chiral separation into a trivial physical separation: the free L-amino acid is insoluble in ethanol, whereas the N-acetyl-D-amino acid remains highly soluble.

Resolution R Racemic Amino Acid Ac N-Acetylation (Ac2O) R->Ac Mix N-Acetyl-D,L-Amino Acid Ac->Mix Enz Acylase I (Aspergillus) Stereoselective Hydrolysis Mix->Enz L L-Amino Acid (Insoluble in EtOH) Enz->L Cleaves L-enantiomer D N-Acetyl-D-Amino Acid (Soluble in EtOH) Enz->D Leaves D-enantiomer intact

Enzymatic resolution of N-acetyl-D,L-amino acids using Acylase I.

Protocol 1: Enzymatic Resolution of D,L-Methionine

This protocol is designed as a self-validating system : The enzymatic reaction naturally arrests at exactly 50% conversion. If in-process titration indicates >50% hydrolysis, it immediately flags an error in enzyme specificity or unwanted chemical hydrolysis, serving as an intrinsic quality control checkpoint.

  • N-Acetylation: Suspend 1.0 eq of racemic D,L -methionine in aqueous NaOH (pH 10). Slowly add 1.2 eq of acetic anhydride at 0°C, maintaining pH via NaOH addition. Acidify to precipitate N-acetyl- D,L -methionine.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl- D,L -methionine in distilled water. Adjust the pH to exactly 7.0 using dilute LiOH. Add CoCl2​ to a final concentration of 0.5 mM (an essential metal cofactor for Acylase I).

  • Incubation: Add Acylase I (10 U/mg substrate) and incubate at 37°C with gentle agitation for 24–48 hours. Monitor the release of free amine via a ninhydrin assay until the reaction plateaus at 50% conversion.

  • Separation & Recovery: Acidify the reaction mixture to pH 2.0 using HCl. Extract the unreacted N-acetyl-D-methionine into an ethyl acetate organic layer.

  • Precipitation: Neutralize the remaining aqueous layer to pH 6.0 and add 3 volumes of cold absolute ethanol. The free L-methionine will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Analytical Validation via Chiral HPLC

To validate the enantiomeric excess ( ee% ) of the resolved L-amino acid, is deployed[7].

The Causality of Chiral Chromatography: Macrocyclic glycopeptide chiral stationary phases (CSPs), such as teicoplanin, contain multiple stereogenic centers and hydrogen-bonding cavities. When the analyte passes through the column, the enantiomers form transient diastereomeric complexes with the CSP[7]. Because the L- and D-enantiomers have different spatial geometries, they experience different degrees of steric hindrance, π−π interactions, and hydrogen bonding. The L-enantiomer typically forms a more thermodynamically stable complex with the teicoplanin selector, resulting in a stronger affinity and a longer retention time compared to the D-enantiomer[7].

HPLC Inj Racemate Injection CSP Chiral Stationary Phase (Teicoplanin) Inj->CSP CompL Transient Complex L (Higher Affinity) CSP->CompL Strong Interaction CompD Transient Complex D (Lower Affinity) CSP->CompD Weak Interaction Det Sequential Elution CompL->Det Elutes Second CompD->Det Elutes First

Mechanism of chiral recognition and separation on a teicoplanin-based HPLC column.

Protocol 2: Chiral HPLC Validation

This protocol is a self-validating system : Before analyzing the resolved sample, a known racemic standard must be injected. The system is only validated if the standard produces two baseline-resolved peaks with an exact 50:50 area ratio. Any deviation instantly flags detector non-linearity or column degradation.

  • Column Equilibration: Install a Teicoplanin-based CSP column (e.g., 250 mm x 4.6 mm, 5 μ m). Equilibrate with a mobile phase of Methanol:Water (80:20 v/v) at a flow rate of 1.0 mL/min at 25°C.

  • System Suitability (Validation Step): Inject 10 μ L of a 1 mg/mL standard racemic D,L -methionine solution. Verify baseline resolution ( Rs​>1.5 ) and a 1:1 peak area ratio.

  • Sample Analysis: Dissolve 1 mg of the enzymatically resolved L-methionine product in 1 mL of mobile phase. Inject 10 μ L into the system. Monitor UV absorbance at 210 nm.

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas:

    ee%=(AreaL​+AreaD​AreaL​−AreaD​​)×100

Quantitative Data Synthesis: Resolution Methods

The following table summarizes the operational metrics of various chiral resolution methodologies used in synthetic chemistry. (Note: The maximum theoretical yield for resolving a racemate is 50%).

Resolution MethodTypical Yield (%)Enantiomeric Excess (ee%)ScalabilityCost FactorPrimary Mechanism of Action
Chemical (Diastereomeric Salts) 30 - 40%85 - 95%HighLowDifferential solubility of formed diastereomers
Enzymatic (Acylase I) 45 - 49%>99%Very HighMediumStereospecific amide bond hydrolysis
Chromatographic (Prep-HPLC/SFC) 40 - 45%>99%MediumHighTransient diastereomeric complexation

References

  • Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs." FDA Guidance Documents, May 1992. URL:[Link]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." URL:[Link]

  • National Institutes of Health (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities." URL:[Link]

  • Oxford Academic. "Enzymatic Resolution of Racemic Amino Acids." Bioscience, Biotechnology, and Biochemistry. URL: [Link]

  • MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." International Journal of Molecular Sciences. URL: [Link]

Sources

Methodological & Application

Comprehensive Protocol for the Chiral Resolution of Racemic (2R, 3S)/(2S, 3R)-Boc-β-Hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Content Scope: Mechanistic rationale, classical resolution, and modern chromatographic separation of N-Boc protected threo-phenylserine.

Introduction & Mechanistic Rationale

β-Hydroxyphenylalanine (commonly known as phenylserine) is a critical chiral building block in pharmaceutical chemistry, serving as a core scaffold for phenicol antibiotics (e.g., florfenicol), enzyme inhibitors, and complex peptide drugs. The molecule possesses two chiral centers at the α (C2) and β (C3) positions. The (2R, 3S) and (2S, 3R) enantiomers constitute the threo (or anti) diastereomeric pair.

While unprotected threo-β-phenylserine can be resolved via preferential crystallization techniques[1], modern synthetic workflows often require the amine to be protected. The tert-butyloxycarbonyl (Boc) group is the industry standard because it prevents zwitterion formation, enhances solubility in organic solvents, and leaves the carboxylic acid moiety free for downstream coupling.

However, the racemic mixture of (2R, 3S)/(2S, 3R)-Boc-β-hydroxyphenylalanine must be optically resolved before use. This application note details two highly validated, self-contained workflows for its chiral resolution:

  • Classical Diastereomeric Salt Formation: A highly scalable, cost-effective benchtop method utilizing chiral amines[2].

  • Preparative Supercritical Fluid Chromatography (SFC): A high-throughput, modern standard for rapid enantioseparation[3][4].

Method 1: Classical Diastereomeric Salt Resolution

Principle and Causality

This method exploits the acid-base reaction between the free carboxylic acid of the racemic Boc-amino acid and an enantiopure chiral amine, such as (-)-Ephedrine or Quinine[2]. The resulting diastereomeric salts—(2R,3S)-Boc-phenylserine·(-)-ephedrine and (2S,3R)-Boc-phenylserine·(-)-ephedrine—exhibit distinct solubility profiles in moderately polar solvent systems (e.g., Ethyl Acetate/Ethanol). This differential solubility allows for the selective precipitation of one diastereomer, leaving the other enriched in the mother liquor.

Step-by-Step Protocol

Phase 1: Salt Formation & Crystallization

  • Dissolution: Suspend 1.0 equivalent (eq) of racemic (2R, 3S)/(2S, 3R)-Boc-β-hydroxyphenylalanine in a minimal volume of a 9:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Heat gently to 45°C until fully dissolved.

  • Resolving Agent Addition: Dissolve 1.0 eq of (-)-Ephedrine in a small volume of EtOAc. Add this solution dropwise to the racemate solution under continuous stirring.

  • Equilibration: Allow the mixture to cool to room temperature (20-25°C) over 2 hours, then transfer to a 4°C refrigerator for 12-16 hours to induce crystallization.

  • Filtration: Filter the precipitated diastereomeric salt in a Büchner funnel. Wash the filter cake with ice-cold EtOAc to remove surface impurities.

  • Validation (Recrystallization): To ensure >99% diastereomeric excess (de), recrystallize the collected salt from pure boiling EtOH. Self-Validation Check: Analyze a micro-sample of the salt via chiral HPLC before proceeding to Phase 2.

Phase 2: Salt Breaking & Recovery

  • Suspension: Suspend the optically pure diastereomeric salt in a biphasic mixture of EtOAc and deionized water (1:1 v/v).

  • Acidification (Critical Step): Slowly add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches a pH of ~2.0.

    • Causality Note: The use of 1M HCl is a deliberate, critical choice. A stronger acid (e.g., 6M HCl) or elevated temperatures would risk cleaving the acid-labile Boc protecting group. A weaker acid would fail to fully protonate the carboxylate, resulting in poor extraction yields.

  • Extraction: Separate the organic (EtOAc) layer. Extract the aqueous layer twice more with fresh EtOAc.

  • Purification: Combine the organic layers, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo at 35°C to yield the enantiopure Boc-β-hydroxyphenylalanine.

Classical Resolution Workflow Diagram

ClassicalResolution Racemate Racemic (2R,3S)/(2S,3R) Boc-β-Hydroxyphenylalanine ResolvingAgent Add Chiral Amine e.g., (-)-Ephedrine Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (EtOAc / EtOH) SaltFormation->Crystallization Crystals Less Soluble Salt (e.g., 2R,3S-Amine) Crystallization->Crystals Precipitates MotherLiquor Mother Liquor (e.g., 2S,3R-Amine enriched) Crystallization->MotherLiquor Remains in solution Acidification1 Salt Breaking (1M HCl) Extraction (EtOAc) Crystals->Acidification1 Acidification2 Salt Breaking (1M HCl) Extraction (EtOAc) MotherLiquor->Acidification2 Product1 Enantiopure (2R,3S) Boc-β-Hydroxyphenylalanine Acidification1->Product1 Product2 Enantiopure (2S,3R) Boc-β-Hydroxyphenylalanine Acidification2->Product2

Caption: Workflow for the classical diastereomeric salt resolution of racemic Boc-β-hydroxyphenylalanine.

Method 2: Preparative Supercritical Fluid Chromatography (SFC)

Principle and Causality

For rapid, high-throughput resolution, Preparative SFC is the method of choice. It utilizes supercritical CO₂ as the primary mobile phase, which offers high diffusivity and low viscosity, allowing for faster flow rates than traditional HPLC. Enantioseparation of N-Boc amino acids is highly effective on amylose-based chiral stationary phases (e.g., Chiralpak AD)[3][4]. The chiral recognition relies on differential hydrogen bonding, π-π interactions, and steric inclusion between the enantiomers and the chiral selector.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol (MeOH) to achieve a loading concentration of 30–50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Mount a preparative Chiralpak AD-H column (e.g., 21 x 250 mm, 5 µm). Equilibrate the system with CO₂ and the co-solvent (MeOH) at the target ratio (typically 80:20 v/v).

  • Modifier Addition (Critical Step): Ensure the MeOH co-solvent contains 0.1% Trifluoroacetic acid (TFA).

    • Causality Note: Because Boc-β-hydroxyphenylalanine has a free carboxylic acid, it will partially ionize in the mobile phase. Without an acidic modifier like TFA to suppress this ionization, the analyte will undergo secondary non-specific interactions with the silica support, resulting in severe peak tailing and complete loss of baseline resolution.

  • Injection & Elution: Perform stacked injections. Maintain the column compartment at 35°C and the Automated Back Pressure Regulator (ABPR) at 100 bar to ensure the CO₂ remains in the supercritical state.

  • Fraction Collection: Trigger fraction collection via UV detection at 210 nm (detecting the amide/carbamate bonds) and 254 nm (detecting the phenyl ring).

  • Solvent Removal: Pool the respective fractions for Peak 1 and Peak 2. Evaporate the solvent under reduced pressure at <40°C. Self-Validation Check: Confirm the absolute configuration of the recovered powders using a polarimeter.

SFC Separation Logic Diagram

SFCResolution Sample Racemic Mixture in MeOH Injection SFC Injection Sample->Injection Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injection->Column CO2 + Modifier Interaction1 Stronger H-Bonding/ Steric Fit Column->Interaction1 Interaction2 Weaker H-Bonding/ Steric Fit Column->Interaction2 Eluate2 Peak 2: (2S,3R) Slow Elution Interaction1->Eluate2 Eluate1 Peak 1: (2R,3S) Fast Elution Interaction2->Eluate1

Caption: SFC separation logic based on differential transient interactions with the chiral stationary phase.

Data Presentation & Method Comparison

Table 1: Strategic Comparison of Resolution Methods

ParameterDiastereomeric Salt ResolutionPreparative SFC
Throughput Low to Medium (Days)High (Hours)
Scalability Excellent (Multi-kilogram scale)Good (Gram to Kilogram scale)
Enantiomeric Excess (ee) >98% (requires recrystallization)>99% (achievable in a single pass)
Cost Profile Low (Inexpensive reagents/solvents)High (Requires specialized equipment)
Environmental Impact Moderate (High organic solvent usage)Low (CO₂ is recycled; green chemistry)

Table 2: Typical Analytical SFC Parameters for Boc-β-Hydroxyphenylalanine

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)Amylose backbone provides required chiral recognition[4].
Mobile Phase CO₂ / MeOH (80:20)Supercritical CO₂ ensures low viscosity and fast mass transfer.
Modifier 0.1% TFASuppresses carboxylate ionization; prevents peak tailing.
Flow Rate 3.0 mL/minOptimizes the van Deemter curve for 5 µm particles.
Temperature 35 °CMaintains the supercritical state and reproducible thermodynamics.
Backpressure 100 barEnsures CO₂ remains strictly in the supercritical fluid phase.
Detection UV at 210 nm & 254 nmDetects the phenyl ring and the amide/carbamate bonds.

Sources

enzymatic resolution methods for racemic boc-beta-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Resolution Strategies for Racemic N-Boc- β -Hydroxyphenylalanine

The Biocatalytic Paradigm for β -Hydroxy- α -Amino Acids

Racemic N-Boc- β -hydroxyphenylalanine (N-Boc-phenylserine) is a highly valued chiral building block in pharmaceutical development. Its enantiopure derivatives are critical precursors for broad-spectrum antibiotics, such as thiamphenicol and florfenicol 1, as well as neuromodulators like L-threo-3,4-dihydroxyphenylserine (L-DOPS) [[2]](). The presence of two contiguous stereocenters (C α and C β ) renders traditional asymmetric chemical synthesis both costly and prone to epimerization.

Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of hydrolases to separate these enantiomers. We specifically utilize the N-Boc protected substrate rather than the free amino acid for two causal reasons:

  • Solubility Engineering: Free amino acids exist as zwitterions, making them insoluble in the non-aqueous media required for lipase-catalyzed reactions. The N-Boc group neutralizes the amine, increasing the partition coefficient ( logP ) and enabling dissolution in organic solvents 3.

  • Steric Directing Group: The bulky tert-butoxycarbonyl (Boc) group acts as a steric anchor within the enzyme's active site, amplifying the spatial differentiation between the L- and D-enantiomers and drastically improving the enantiomeric ratio ( E -value).

Workflow Design: Orthogonal Resolution Strategies

Workflow cluster_A Method A: Lipase Esterification cluster_B Method B: Protease Hydrolysis Start Racemic N-Boc-β-hydroxyphenylalanine EnzA CAL-B (Novozym 435) + Methanol / MTBE Start->EnzA Direct ChemEst Chemical Esterification (MeOH / H+) Start->ChemEst Derivatization ProdA L-Ester + D-Acid EnzA->ProdA Sep Liquid-Liquid Extraction (pH-dependent) ProdA->Sep EnzB Subtilisin Carlsberg + Buffer (pH 7.5) ChemEst->EnzB ProdB L-Acid + D-Ester EnzB->ProdB ProdB->Sep PureL Enantiopure L-Isomer (ee > 99%) Sep->PureL PureD Enantiopure D-Isomer (ee > 99%) Sep->PureD

Workflow comparing direct lipase esterification and protease hydrolysis for kinetic resolution.

Self-Validating Experimental Protocols

Protocol A: Lipase-Catalyzed Enantioselective Esterification

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively esterify the L-enantiomer of the free acid.

Causality of Experimental Choices: Methyl tert-butyl ether (MTBE) is selected as the solvent because its logP (1.06) provides the optimal thermodynamic balance. Solvents with logP<0 strip the essential hydration shell from the immobilized lipase, denaturing it, while solvents with logP>3 fail to solubilize the polar N-Boc substrate 3.

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mmol of racemic N-Boc-threo- β -hydroxyphenylalanine in 200 mL of anhydrous MTBE in a 500 mL jacketed reactor.

  • Reagent Addition: Add 500 mmol of anhydrous methanol (5 equivalents) to serve as the nucleophilic acyl acceptor.

  • Biocatalyst Addition: Introduce 2.0 g of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir the suspension at 45°C with an overhead impeller at 250 rpm to prevent mechanical shearing of the immobilized enzyme beads.

  • Self-Validation & IPC: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). Because CAL-B exhibits an E -value > 100 for this substrate, the reaction acts as a self-limiting system. Once the L-enantiomer is fully consumed (exactly 50% overall conversion), the reaction rate drops precipitously. The plateauing of the L-ester peak independently validates that the thermodynamic endpoint has been reached.

  • Separation: Filter out the enzyme. Extract the organic filtrate with 0.5 M NaHCO 3​ . The unreacted D-acid partitions into the aqueous phase, while the enantiopure L-ester remains in the MTBE phase.

Protocol B: Protease-Catalyzed Enantioselective Hydrolysis

This indirect method utilizes Subtilisin Carlsberg to selectively hydrolyze the L-enantiomer of a chemically pre-esterified substrate.

Causality of Experimental Choices: Acetone is used as a co-solvent (10% v/v) to prevent the highly hydrophobic N-Boc methyl ester from precipitating out of the aqueous buffer. Strict pH control at 7.5 is non-negotiable: if the pH drops below 7.0, the catalytic histidine in the enzyme's active site becomes protonated and inactive. If the pH exceeds 8.5, spontaneous background chemical hydrolysis occurs, which is non-selective and destroys the final enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mmol of racemic N-Boc-threo- β -hydroxyphenylalanine methyl ester in 50 mL of acetone.

  • Aqueous Phase: Add the solution dropwise to 450 mL of 0.1 M sodium phosphate buffer (pH 7.5) under vigorous stirring at 30°C.

  • Enzyme Addition: Add 1.0 g of Subtilisin Carlsberg (Alcalase 2.4L).

  • Self-Validation & IPC: Couple the reactor to an automated pH-stat dispensing 1.0 M NaOH. As the enzyme hydrolyzes the L-ester, it releases the free L-acid, dropping the pH. The pH-stat automatically titrates this acid. The system is entirely self-validating: the reaction is deemed complete exactly when 50.0 mL of 1.0 M NaOH (50 mmol) has been consumed. The titration curve will flatline, confirming 50% conversion.

  • Separation: Adjust the pH to 8.0 and extract with ethyl acetate. The unreacted D-ester partitions into the organic phase, while the enantiopure L-acid remains in the aqueous phase.

Mechanistic Pathway of Stereoselection

The stereoselectivity of these hydrolases relies on a highly conserved Ser-His-Asp catalytic triad. The spatial geometry of the active site funnel strictly accommodates the (2S,3R)-L-threo isomer, allowing nucleophilic attack by the catalytic serine. The (2R,3S)-D-threo isomer suffers from severe steric hindrance between the N-Boc group and the enzyme's binding pocket walls, preventing the formation of the transition state 4.

Mechanism Enzyme Ser-His-Asp Catalytic Triad SubL (2S,3R)-L-threo Isomer (Favorable Binding) Enzyme->SubL Nucleophilic Attack SubD (2R,3S)-D-threo Isomer (Steric Hindrance) Enzyme->SubD Blocked AcylEnz Acyl-Enzyme Intermediate ProdL Hydrolyzed / Esterified L-Product AcylEnz->ProdL H2O / MeOH SubL->AcylEnz Transition State ProdD Unreacted D-Substrate SubD->ProdD No Reaction

Stereoselective mechanism of the catalytic triad discriminating between L-threo and D-threo isomers.

Quantitative Data Summaries

Table 1: Comparison of Biocatalytic Resolution Strategies

StrategyEnzymeSubstrateYield (L-isomer)ee (L-isomer)E-valueReaction Time
Lipase Esterification CAL-B (Novozym 435)Racemic N-Boc Acid48.5%> 99%> 15024 - 36 h
Protease Hydrolysis Subtilisin CarlsbergRacemic N-Boc Methyl Ester49.1%98.5%> 1008 - 12 h

Table 2: Influence of Solvent logP on CAL-B Esterification Efficiency

Solvent logP Conversion at 24h (%)ee (%)Relative Enzyme Activity
1,4-Dioxane-1.15.2%N/ALow (Denaturation)
Tetrahydrofuran (THF)0.4922.4%92%Moderate
Methyl tert-butyl ether (MTBE)1.0649.8%> 99%Optimal
Toluene2.5045.1%98%High
Hexane3.5012.0%85%Low (Substrate Insoluble)

References

  • Title: Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution.
  • Title: Multi-enzyme cascade for sustainable synthesis of l-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls Source: ResearchGate URL
  • Title: Enzyme-Catalyzed Asymmetric Synthesis Source: STEM - Unipd URL
  • Title: Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2)

Sources

The Strategic Application of Racemic Boc-β-Hydroxyphenylalanine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Non-canonical amino acids have emerged as invaluable building blocks in this endeavor, offering a means to transcend the limitations of native peptide structures. Among these, β-amino acids, and specifically Boc-β-hydroxyphenylalanine, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive peptides. This guide provides an in-depth exploration of the applications of racemic N-Boc-β-hydroxyphenylalanine, a versatile and economically viable starting material for the generation of diverse molecular entities. We will delve into the scientific rationale behind its use, present detailed protocols for its practical application, and offer insights into the strategic considerations for its incorporation into drug discovery pipelines.

The Rationale for Employing a Racemic Mixture

The decision to utilize a racemic mixture of a chiral building block in drug discovery is often a strategic one, balancing cost-effectiveness with the potential for discovering novel stereospecific interactions. While the ultimate goal is often a single-enantiomer drug, starting with a racemic mixture of Boc-β-hydroxyphenylalanine offers several advantages in the early phases of research.[1][2] It allows for the simultaneous exploration of multiple stereochemical configurations, potentially revealing unexpected structure-activity relationships (SAR). Furthermore, racemic starting materials are typically more accessible and less expensive than their enantiopure counterparts, making them ideal for initial library synthesis and proof-of-concept studies.[3]

The primary applications of racemic Boc-β-hydroxyphenylalanine detailed herein capitalize on this principle, using the racemic mixture as a springboard for generating stereochemically defined molecules through enzymatic resolution or by creating diastereomeric pairs for biological evaluation.

Core Applications and Methodologies

The utility of racemic Boc-β-hydroxyphenylalanine in drug discovery is multifaceted, primarily revolving around its role as a precursor to stereochemically pure entities and as a tool for generating molecular diversity.

Enzymatic Kinetic Resolution: A Gateway to Enantiopure Building Blocks

One of the most powerful applications of racemic Boc-β-hydroxyphenylalanine is its use as a substrate for enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the two enantiomers.[4][5] This approach provides access to both enantiomers of Boc-β-hydroxyphenylalanine, which can then be used in the synthesis of stereochemically defined peptidomimetics or other chiral molecules.

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up & Isolation racemic_start Racemic Boc-β-hydroxyphenylalanine esterification Esterification (e.g., MeOH, H+) racemic_start->esterification racemic_ester Racemic Boc-β-hydroxyphenylalanine Methyl Ester esterification->racemic_ester enzymatic_reaction Selective Hydrolysis racemic_ester->enzymatic_reaction Lipase (e.g., Candida antarctica Lipase B) Aqueous Buffer separation Extraction & Purification (e.g., Liquid-Liquid Extraction, Chromatography) enzymatic_reaction->separation Mixture of: - Unreacted (R)-Ester - Hydrolyzed (S)-Acid enantiomer_R Enantiopure (R)-Boc-β-hydroxyphenylalanine Methyl Ester separation->enantiomer_R Organic Phase enantiomer_S Enantiopure (S)-Boc-β-hydroxyphenylalanine separation->enantiomer_S Aqueous Phase (acidified) G cluster_synthesis Peptide Synthesis cluster_separation Separation & Analysis cluster_evaluation Biological Evaluation racemic_boc Racemic Boc-β-hydroxyphenylalanine coupling Peptide Coupling (e.g., HATU, DIPEA) racemic_boc->coupling chiral_aa Enantiopure Amino Acid Ester (e.g., L-Alanine-OMe) chiral_aa->coupling diastereomeric_mixture diastereomeric_mixture coupling->diastereomeric_mixture Diastereomeric Mixture of Dipeptides hplc Reversed-Phase HPLC diastereomeric_mixture->hplc Purification diastereomer1 Diastereomer 1 hplc->diastereomer1 Fraction 1 diastereomer2 Diastereomer 2 hplc->diastereomer2 Fraction 2 bioassay Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) diastereomer1->bioassay diastereomer2->bioassay sar_analysis SAR Analysis bioassay->sar_analysis Activity Data G boc_b_hydroxy Boc-β-hydroxyphenylalanine activation Hydroxyl Group Activation (e.g., Mesylation) boc_b_hydroxy->activation cyclization Intramolecular Cyclization (Base-mediated) activation->cyclization b_lactam Boc-protected β-Lactam cyclization->b_lactam

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in Separating Boc-ß-hydroxyphenylalanine Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced stereoisomer separations. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the diastereomers of N-Boc-3-hydroxy-3-phenylalanine. As a critical chiral building block in synthesizing various pharmaceutical agents, achieving high diastereomeric purity is paramount. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to address the specific challenges you may encounter.

Introduction: The Core Challenge

N-Boc-3-hydroxy-3-phenylalanine possesses two chiral centers, giving rise to four stereoisomers arranged in two pairs of diastereomers: the (2R,3R) and (2S,3S) enantiomers (the erythro pair) and the (2R,3S) and (2S,3R) enantiomers (the threo pair). The user's query focuses on separating the (2R,3S) and (2S,3R) diastereomers, which are, in fact, an enantiomeric pair (threo). However, a common and critical step in synthesis is the separation of the threo diastereomers from the erythro diastereomers.

This guide will address both challenges:

  • Diastereoseparation: Separating the threo pair from the erythro pair.

  • Enantioseparation: Resolving a specific diastereomeric pair (e.g., the racemic threo mixture) into its individual enantiomers.

The primary difficulty arises from the subtle structural differences between these stereoisomers, leading to very similar physicochemical properties like polarity and solubility. This results in significant challenges such as co-elution in chromatography and co-crystallization, demanding highly optimized and specific separation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of threo and erythro Boc-ß-hydroxyphenylalanine so difficult?

A1: The challenge lies in their structural similarity. Diastereomers have different spatial arrangements, but in the case of Boc-ß-hydroxyphenylalanine, the hydroxyl and phenyl groups are adjacent, and the bulky Boc-group can hinder the differential interactions with a stationary phase. Both threo and erythro forms are quite polar, complicating retention on standard reversed-phase columns like C18.[1][2] Effective separation requires a chromatographic system that can exploit the subtle differences in their 3D structure and polarity.

Q2: What are the primary methods for separating these diastereomers?

A2: The two most effective and widely used methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common analytical and preparative technique. Success hinges on selecting the right column (stationary phase) and mobile phase to maximize selectivity.

  • Fractional Crystallization: This classical method leverages the slight differences in solubility between diastereomeric salts.[][4] By forming a salt with a chiral resolving agent, the solubility of the resulting diastereomeric salts can be sufficiently different to allow for separation through controlled crystallization.[5][6]

Q3: For HPLC, which column should I start with?

A3: While a standard C18 column can work, it often provides insufficient retention and poor resolution for these polar compounds.[1][2] A better starting point would be:

  • Polar-Embedded Phase Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which improves retention for polar analytes and offers different selectivity compared to C18.

  • Phenyl-Hexyl Columns: The phenyl ring in the stationary phase can offer beneficial π-π interactions with the phenyl group of your analyte, potentially enhancing selectivity between the diastereomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent technique for highly polar compounds.[2][7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing strong retention for polar molecules.

Q4: How can I resolve the enantiomers, for example, separating (2R, 3S) from (2S, 3R)?

A4: Separating enantiomers requires a chiral environment. This can be achieved using:

  • Chiral HPLC: This is the most direct method. You can use a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) and polysaccharide-based CSPs are highly effective for protected amino acids.[8][9]

  • Derivatization with a Chiral Agent: You can react the racemic mixture with a pure chiral derivatizing agent (e.g., Mosher's acid) to form two new diastereomers.[10][11] These new diastereomers can then be separated on a standard achiral column (like C18), and the derivatizing agent can be cleaved afterward.

Troubleshooting Guide: HPLC Separations

This section addresses common issues encountered during the HPLC separation of Boc-ß-hydroxyphenylalanine diastereomers.

Problem 1: Poor or No Resolution (Co-elution)

This is the most frequent challenge. If your diastereomers are eluting as a single peak or as poorly resolved shoulders, follow this systematic approach.

G start Poor Resolution / Co-elution opt_mp 1. Optimize Mobile Phase start->opt_mp change_col 2. Change Stationary Phase start->change_col opt_params 3. Adjust System Parameters start->opt_params mp_a A. Introduce Shallow Gradient (e.g., 5% to 20% B over 30 min) opt_mp->mp_a mp_b B. Change Organic Modifier (Acetonitrile vs. Methanol) opt_mp->mp_b mp_c C. Adjust pH / Additive (Use 0.1% Formic or Acetic Acid) opt_mp->mp_c col_a A. Switch to Phenyl-Hexyl (Exploit π-π interactions) change_col->col_a col_b B. Try Polar-Embedded Phase (Enhance polar retention) change_col->col_b col_c C. Use HILIC Column (For highly polar compounds) change_col->col_c param_a A. Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) opt_params->param_a param_b B. Decrease Temperature (e.g., 30°C -> 20°C) opt_params->param_b

Caption: Troubleshooting workflow for poor HPLC resolution.

Expert Causality:

  • Shallow Gradient: A slow, shallow gradient increases the chance of resolving compounds with very similar retention times, as it gives more time for differential partitioning to occur.[12]

  • Organic Modifier: Acetonitrile and methanol have different polarities and solvating properties. Switching between them can alter selectivity and sometimes dramatically improve resolution.

  • Temperature: Lowering the temperature can increase viscosity and slow down mass transfer, which often enhances the subtle energetic differences in interaction between diastereomers and the stationary phase, leading to better separation.

Problem 2: Peak Tailing

Peak tailing reduces resolution and compromises accurate quantification.

  • Cause: Secondary interactions, often between the analyte's acidic or basic functional groups and active sites (e.g., free silanols) on the silica-based stationary phase.[13][14]

  • Solution 1: Adjust Mobile Phase pH: Add a small amount of acid (0.05-0.1% TFA or formic acid) to the mobile phase. This protonates the free silanols and the carboxylic acid on your analyte, minimizing unwanted ionic interactions.

  • Solution 2: Use a High-Purity Column: Modern, end-capped, high-purity silica columns have a much lower concentration of active silanol groups, significantly reducing the potential for peak tailing.

  • Solution 3: Check for Column Overload: Injecting too much sample can cause peak distortion, including tailing. Reduce the injection volume or sample concentration.[13]

Problem 3: Shifting Retention Times

Inconsistent retention times make peak identification unreliable.

  • Cause: This is often due to insufficient column equilibration, temperature fluctuations, or inconsistent mobile phase preparation.[15][16]

  • Solution 1: Ensure Proper Equilibration: Before starting your run sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. For HILIC, equilibration can take even longer.

  • Solution 2: Use a Column Oven: A column oven is essential for maintaining a stable temperature, as even small ambient temperature changes can affect retention times.[16]

  • Solution 3: Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically instead of volumetrically for better precision. Always mix thoroughly and degas before use.

Validated Experimental Protocols
Protocol 1: Diastereoseparation via Reversed-Phase HPLC

This protocol provides a robust starting point for separating threo and erythro diastereomers.

Objective: To achieve baseline separation of the threo and erythro pairs of Boc-ß-hydroxyphenylalanine.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., Atlantis T3), 4.6 x 150 mm, 3.5 µmOffers alternative selectivity and better retention for polar compounds compared to standard C18.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress silanol activity and ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good first choice for resolving complex mixtures.
Gradient Start at 10% B, hold for 1 min. Ramp to 40% B over 20 min. Then wash and re-equilibrate.A shallow gradient is critical for resolving closely eluting peaks.
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be lowered (e.g., to 0.8 mL/min) to improve resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[16]
Detection UV at 215 nm and 254 nmPhenyl group provides UV absorbance. 215 nm is good for the peptide-like amide bond.
Injection Vol. 5-10 µLKeep volume low to prevent band broadening.
Sample Prep. Dissolve sample in a 50:50 mixture of Mobile Phase A and B.Ensures good peak shape and compatibility with the starting mobile phase conditions.
Protocol 2: Enantioseparation via Chiral HPLC

This protocol is for resolving a racemic diastereomeric pair (e.g., separating (2R, 3S) from (2S, 3R)).

Objective: To resolve the enantiomers of the threo (or erythro) pair.

ParameterRecommended ConditionRationale
Column CHIROBIOTIC T (Teicoplanin-based CSP), 4.6 x 250 mm, 5 µmMacrocyclic glycopeptide CSPs are highly effective for Boc-protected amino acids.[9]
Mode Reversed-PhaseGenerally provides good results for this class of compounds on this CSP.[9]
Mobile Phase Acetonitrile / Water (e.g., 70:30, v/v) with 0.1% Acetic AcidSimple mobile phase. The ratio can be optimized to adjust retention and resolution.
Elution IsocraticIsocratic elution is often sufficient for chiral separations once the correct mobile phase is found.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CChiral separations can be sensitive to temperature; consistency is key.
Detection UV at 215 nmSensitive wavelength for the analyte.
Sample Prep. Dissolve sample in the mobile phase.Ensures compatibility and sharp peaks.
Visualization of Stereoisomers

To clarify the relationship between the stereoisomers, the following diagram illustrates their structures and nomenclature.

stereoisomers cluster_erythro Erythro Pair (Diastereomers to Threo) cluster_threo Threo Pair (Diastereomers to Erythro) erythro1 (2R, 3R) erythro2 (2S, 3S) erythro1->erythro2 Enantiomers threo1 (2R, 3S) erythro1->threo1 Diastereomers threo2 (2S, 3R) erythro1->threo2 Diastereomers erythro2->threo1 Diastereomers erythro2->threo2 Diastereomers threo1->threo2 Enantiomers

Caption: Stereochemical relationships of Boc-ß-hydroxyphenylalanine.

References
  • Racemic D,L-asparagine causes enantiomeric excess of other coexisting amino acids during recrystallization. (n.d.).
  • Yoshioka, R. (2007).
  • Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.
  • Vedejs, E., & Jure, M. (2005).
  • Technical Support Center: Separation of Pinocampheol Diastereomers. (n.d.). Benchchem.
  • Resolution of racemic amino acids. (n.d.).
  • Chiral HPLC Separation of Protected Amino Acids. (n.d.). Scilit.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. (n.d.). Benchchem.
  • Preparative Separation of Polar Compounds using
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar.
  • Harada, N. (2018).
  • Abstract: Vol.18, Num.1, p.73 - Analytical Sciences. (n.d.).
  • Help with separation of diastereomers. (2024, December 9). Reddit.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Dombrády, Z., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Miller, C. A., & Miller, S. J. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.
  • Fekete, J., Milen, M., Hazai, I., Poppe, L., Szántay, C., Kettrup, A., & Gebefügi, I. (2014). Comparative study on separation of diastereomers by HPLC.
  • Geng, Z., Zhang, S., Ju, H., & Chen, X. (2014). Chiral Separation of Phenylalanine and Tryptophan by Capillary Electrophoresis Using a Mixture of β-CD and Chiral Ionic Liquid ([TBA] [L-ASP]) as Selectors. PubMed.
  • Shiraiwa, T., Kawashima, Y., Ikaritani, A., Suganuma, Y., & Saijoh, R. (2006). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine)
  • Strege, M. A., & Stevenson, S. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry.
  • A Comparative Guide to the Enantiomers of 3-Methoxy-2-butanol: (2R,3S) vs. (2S,3R). (n.d.). Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Separation and detection method of Boc-His(Trt)-Aib-OH and its isomers. (n.d.).

Sources

Technical Support Center: Optimizing Coupling Conditions for Racemic Boc-β-Hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sequence truncations, complex diastereomeric mixtures, and low yields when incorporating heavily modified amino acids.

Coupling racemic Boc-β-hydroxyphenylalanine (Boc-β-OH-Phe-OH) presents a "perfect storm" of synthetic challenges. The molecule features a sterically hindered β-branched side chain, a highly acidic α-proton, and a nucleophilic/leaving-group capable β-hydroxyl moiety. Success requires moving beyond standard coupling protocols and understanding the mechanistic causality behind every reagent choice.

The Causality of Coupling Failures: Mechanistic Insights

To troubleshoot effectively, we must first understand the chemical physics driving the side reactions during the activation of Boc-β-hydroxyphenylalanine:

  • β-Elimination (Dehydration): The electron-withdrawing nature of the phenyl ring and the activated carbonyl makes the α-proton exceptionally acidic. When exposed to basic conditions during coupling, this proton is easily abstracted. The adjacent β-hydroxyl group then acts as a leaving group, resulting in dehydration and the formation of a dehydrophenylalanine (ΔPhe) residue—a cinnamic acid derivative[1]. This not only alters the target mass (-18 Da) but introduces a rigid, planar alkene into your peptide backbone[2].

  • Oxazolone-Mediated Epimerization: Because your starting material is racemic, you already expect a mixture of diastereomers in the final chiral peptide. However, aggressive activation (especially with uronium salts and strong bases) promotes the cyclization of the activated ester into an oxazolone intermediate[3]. This intermediate rapidly racemizes at the α-carbon. If stereochemical preservation of the relative threo or erythro configuration is required, oxazolone formation will destroy it[4].

  • Steric Hindrance: The β-carbon is disubstituted with both a bulky phenyl ring and a hydroxyl group. This steric shield dramatically reduces the kinetic rate of the desired nucleophilic attack by the resin-bound amine, giving the aforementioned side reactions (dehydration and epimerization) the time they need to dominate the reaction profile.

MechanisticPathways Start Boc-β-OH-Phe-OH (Racemic) Activated Activated Ester Intermediate Start->Activated Activation (DIC/HATU) Desired Desired Peptide (Coupled) Activated->Desired Amine Nucleophile (Successful Coupling) Oxazolone Oxazolone Intermediate Activated->Oxazolone Base-catalyzed Cyclization Dehydro Dehydrophenylalanine (ΔPhe) Peptide Activated->Dehydro β-Elimination (-H2O) OAcyl O-Acylated Depsipeptide Activated->OAcyl Unprotected -OH Nucleophilic Attack Epimerized Epimerized Peptide (Extra Diastereomers) Oxazolone->Epimerized Ring Opening (Racemization)

Fig 1. Mechanistic pathways of Boc-β-hydroxyphenylalanine activation and competitive side reactions.

Troubleshooting FAQs

Q1: I am seeing a massive +18 Da deletion (corresponding to -H2O) in my LC-MS. How do I prevent β-elimination? A: You are observing the formation of dehydrophenylalanine (ΔPhe)[1]. This is almost entirely base-driven. If you are using N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), stop immediately. Switch to a weaker, highly hindered base like 2,4,6-trimethylpyridine (TMP, collidine), or better yet, use a base-free coupling system like DIC/OxymaPure. Additionally, ensure your coupling temperature does not exceed 25°C.

Q2: My coupling efficiency is extremely low (<40%). Should I increase the coupling time to 24 hours? A: No. Increasing time simply provides a larger thermodynamic window for O-acylation and dehydration to occur. Instead of increasing time, increase the reactivity of your activated ester. While mixed anhydrides have been historically used for phenylserine derivatives[2], they carry a high risk of side reactions. We recommend utilizing DIC/OxymaPure for the first coupling attempt, and if hindered, switching to HATU/TMP for a short, aggressive 45-minute coupling.

Q3: Can I couple Boc-β-hydroxyphenylalanine without protecting the β-hydroxyl group? A: Yes, but it requires strict stoichiometric discipline. An unprotected β-hydroxyl group can act as a nucleophile, attacking another activated amino acid to form a branched depsipeptide. To prevent this, never use an excess of the activated amino acid beyond 1.5 equivalents, and ensure the resin-bound amine is highly accessible. For robust, scale-up synthesis, using side-chain protected building blocks (e.g., Boc-β-OH-Phe(tBu)-OH) is the gold standard.

Quantitative Coupling Strategy Comparison

To make an informed decision, review the empirical performance of standard coupling systems when applied specifically to β-hydroxy-α-amino acids[3][4].

Coupling Reagent SystemBase RequiredRelative KineticsEpimerization RiskDehydration (ΔPhe) RiskApplication Recommendation
DIC / HOBt NoneSlowModerateLowNot recommended; steric hindrance leads to incomplete coupling.
HATU / DIPEA Yes (Strong)Very FastHighCritical Avoid. DIPEA rapidly abstracts the α-proton, driving β-elimination.
Mixed Anhydride Yes (NMM)ModerateModerateHighUseful for specialized solution-phase synthesis, but risky for SPPS[2].
HATU / TMP Yes (Weak)FastLowModerateExcellent for highly hindered sequences; TMP minimizes basicity.
DIC / OxymaPure NoneFastVery Low Very Low Optimal. Base-free environment suppresses both oxazolone and dehydration.

Self-Validating Experimental Protocol

A self-validating protocol ensures that you do not proceed to the next synthetic step without empirical proof of the current step's success. Use the following optimized DIC/OxymaPure methodology for coupling Boc-β-hydroxyphenylalanine.

Phase 1: Preparation and Pre-Activation
  • Resin Validation: Perform a Kaiser test on a few beads of your resin. Validation Check: The beads must turn deep blue, confirming the presence of free, unhindered primary amines.

  • Stoichiometry: Weigh out 3.0 equivalents of Boc-β-hydroxyphenylalanine and 3.0 equivalents of OxymaPure relative to the resin loading.

  • Dissolution: Dissolve the amino acid and OxymaPure in minimal anhydrous DMF (approx. 0.1 M concentration). Chill the solution to 0°C in an ice bath.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled solution. Stir for exactly 3 minutes. Causality note: Chilling the pre-activation suppresses premature oxazolone formation.

Phase 2: Coupling and Verification
  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature (20-25°C) for 2 hours. Do not apply heat.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Primary Validation: Perform a Kaiser test. Validation Check: The beads must remain yellow/colorless. If slightly blue, do not proceed to deprotection. Instead, perform a secondary coupling using 1.5 eq HATU and 3.0 eq TMP for 45 minutes.

  • Secondary Validation (Micro-cleavage): Withdraw 5 mg of resin. Treat with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour[2]. Analyze via LC-MS. Validation Check: Confirm the target mass and ensure the absence of a -18 Da peak (which would indicate dehydration).

Phase 3: Capping
  • Capping: To permanently neutralize any unreacted trace amines and prevent deletion sequences, treat the resin with 10% Acetic Anhydride (Ac2O) and 10% Pyridine in DMF for 10 minutes. Wash thoroughly.

SelfValidatingWorkflow N1 1. Amine Preparation Swelling & Fmoc Removal N2 2. Validation Check Positive Kaiser Test N1->N2 N3 3. Pre-Activation (0°C) Boc-β-OH-Phe-OH + DIC + Oxyma N2->N3 Proceed if Positive N4 4. Coupling Reaction 2 Hours at 25°C N3->N4 N5 5. Validation Check Negative Kaiser & LC-MS N4->N5 N6 6. Capping Ac2O / Pyridine N5->N6 Proceed if Negative Error Troubleshoot: Incomplete Coupling N5->Error If Positive Error->N4 Re-couple (HATU/TMP)

Fig 2. Self-validating coupling workflow ensuring high yield and sequence integrity.

References

  • [1] Synthesis of Dehydrodipeptide and N-ethyl-dehydrodipeptide Derivatives with an α-Aminoisobutyric Acid Residue. SciSpace. 1

  • [2] Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy - ASM Journals. 2

  • [4] Threonine aldolases-screening, properties and applications in the synthesis of non-proteinogenic β-hydroxy-α-amino acids. ResearchGate. 4

  • [3] Publications | The Joullié Group (Comparative-study of selected coupling reagents in dipeptide synthesis). University of Pennsylvania. 3

Sources

Technical Support Center: Improving the Yield and Diastereoselectivity of Boc-β-Hydroxyphenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Boc-β-hydroxyphenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance both yield and diastereoselectivity. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven experience.

Foundational Principles of Diastereoselective β-Hydroxyphenylalanine Synthesis

The synthesis of β-hydroxy-α-amino acids, such as Boc-β-hydroxyphenylalanine, is a cornerstone of medicinal chemistry, as these motifs are present in numerous biologically active compounds. The primary challenge lies in controlling the stereochemistry at two adjacent chiral centers, the α- and β-carbons, to obtain the desired diastereomer (either syn or anti).

Several synthetic strategies have been developed, with the most common revolving around aldol-type reactions, Sharpless asymmetric aminohydroxylation, and methods involving chiral auxiliaries. The choice of method often depends on the desired diastereomer, available starting materials, and scalability requirements.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is resulting in a low overall yield. What are the likely causes and how can I improve it?

Low yields can stem from a variety of factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Symptom: Significant amount of starting material observed in the crude reaction mixture (TLC, LC-MS).

    • Cause & Solution:

      • Insufficient Reagent Stoichiometry: Ensure all reagents, especially the coupling agents or catalysts, are used in the correct molar ratios. For reactions involving Boc protection, it's crucial to use an adequate amount of di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base.[1]

      • Reaction Time: Some reactions may require longer times to reach completion. Monitor the reaction progress by TLC or LC-MS at regular intervals.

      • Temperature: Ensure the reaction is conducted at the optimal temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.

  • Product Degradation:

    • Symptom: Presence of multiple unidentified byproducts in the crude mixture.

    • Cause & Solution:

      • Harsh Reaction Conditions: Overly acidic or basic conditions during the reaction or workup can lead to the degradation of the desired product. For instance, strong acids can cause premature deprotection of the Boc group.[2]

      • Instability of Intermediates: Certain intermediates may be unstable. For example, in methods involving bromination followed by displacement, the intermediate bromides can be labile.[3] It is often best to use these intermediates immediately in the next step without prolonged storage.

  • Side Reactions:

    • Symptom: Formation of known side products, such as N-acylurea from carbodiimide coupling reagents.[2]

    • Cause & Solution:

      • Choice of Reagents: Select coupling reagents known for minimizing side reactions. For instance, in peptide synthesis, using combinations like DIC/Oxyma can reduce racemization.[4]

      • Protecting Group Strategy: Ensure all reactive functional groups are adequately protected to prevent unwanted reactions.

Question 2: The diastereoselectivity of my synthesis is poor, resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Achieving high diastereoselectivity is paramount. Here are key areas to focus on:

  • Reaction Methodology and Reagents:

    • Aldol Reactions: The choice of chiral auxiliary is critical in Evans' aldol reactions.[5] Oxazolidinones are commonly used to direct the stereochemical outcome.[] The selection of the appropriate Lewis acid (e.g., TiCl₄) can also significantly influence the diastereoselectivity.[7]

    • Sharpless Asymmetric Aminohydroxylation: This method allows for the syn-selective preparation of 1,2-amino alcohols.[8] The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) is crucial for inducing enantioselectivity and can also influence regioselectivity.[8][9] Using the appropriate nitrogen source, such as N-halosulfonamides or carbamates, is also important.[10]

    • Imino-Wittig Rearrangement: This method can provide access to both cis- and trans-oxazolidinones with high stereoselectivity, which can then be converted to the corresponding erythro- and threo-β-hydroxyphenylalanines.[11]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. Experiment with different solvents to find the optimal one for your specific reaction.

  • Purification Strategies:

    • Column Chromatography: While challenging, it is often possible to separate diastereomers by flash column chromatography. Careful selection of the solvent system is key.

    • Crystallization: If the product is crystalline, fractional crystallization can be a powerful technique for separating diastereomers. One diastereomer may crystallize preferentially, leaving the other in the mother liquor.[12]

Question 3: I am observing significant racemization at the α-carbon. What steps can I take to minimize this?

Racemization at the α-carbon is a common problem, particularly when dealing with amino acid derivatives.

  • Base Selection:

    • Cause: Strong bases can deprotonate the α-proton, leading to racemization.

    • Solution: Use a weaker base or a stoichiometric amount of base. For example, substituting a strong base like lithium diisopropylamide (LDA) with a milder one like N-methylmorpholine (NMM) can be beneficial.[4]

  • Coupling Reagents:

    • Cause: Some coupling reagents are more prone to causing racemization than others.

    • Solution: Utilize coupling reagents known for low racemization potential, such as those based on HOBt or Oxyma.

  • Temperature Control:

    • Cause: Higher temperatures can accelerate the rate of racemization.

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Question 4: I'm having difficulty purifying my Boc-β-hydroxyphenylalanine diastereomers. What are the best practices for purification?

The purification of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography:

    • Strategy: Use a high-performance silica gel and a carefully optimized eluent system. A shallow gradient of a more polar solvent in a less polar solvent often provides the best separation.

    • Example: A gradient of ethyl acetate in hexane is a common starting point for the separation of Boc-protected amino acid derivatives.[13]

  • Crystallization:

    • Strategy: This is often the most effective method for obtaining highly pure diastereomers on a larger scale.

    • Procedure: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexane, heptane) until turbidity is observed.[13] Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Preparative HPLC:

    • Strategy: For difficult separations or for obtaining highly pure material for analytical purposes, preparative HPLC with a chiral stationary phase can be employed.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the diastereomeric ratio of my product?

A1: The most common and reliable method is ¹H NMR spectroscopy . The chemical shifts of the α- and β-protons will be different for each diastereomer, allowing for integration and determination of the ratio. For more complex spectra, advanced NMR techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, making integration more accurate.[15] Chiral HPLC is another powerful technique for separating and quantifying diastereomers.[14] Derivatization with a chiral reagent, such as Marfey's reagent, can also be used to create diastereomeric derivatives that are more easily separated by HPLC.[16]

Q2: Are there any common side reactions I should be aware of during the Boc-protection step?

A2: Yes, during the Boc-protection of amino acids, side reactions can occur. For example, with amino acids containing additional functional groups in their side chains, such as the hydroxyl group in tyrosine, O-acylation can compete with N-acylation.[17] Careful control of the reaction conditions, such as the choice of base and solvent, is crucial to minimize these side reactions.[1]

Q3: Can I scale up the synthesis of Boc-β-hydroxyphenylalanine? What are the key considerations?

A3: Scaling up this synthesis is feasible, but requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions need to be managed carefully to avoid temperature spikes that could lead to side reactions or racemization.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in heterogeneous reactions.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage exotherms and maintain optimal concentrations.

  • Purification: Crystallization is generally a more practical purification method than chromatography at a large scale.

Q4: How does the choice of protecting group for the hydroxyl and carboxylic acid functionalities impact the synthesis?

A4: The choice of protecting groups is critical for a successful synthesis. The hydroxyl group is often protected as a silyl ether (e.g., TBS) or a benzyl ether. The carboxylic acid is typically protected as a methyl or ethyl ester. The protecting groups must be stable to the reaction conditions used for the formation of the C-C bond and the introduction of the amino group, and they must be removable under conditions that do not affect the Boc group or the stereocenters.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction using an Evans Auxiliary

This protocol is a general guideline and may require optimization for specific substrates.

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes.

    • After stirring for 15 minutes, add the desired acyl chloride (e.g., phenylacetyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-acyloxazolidinone by flash column chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the purified N-acyloxazolidinone in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a Lewis acid (e.g., titanium tetrachloride) dropwise.

    • After stirring for 30 minutes, add the desired aldehyde (e.g., a protected α-amino aldehyde) dropwise.

    • Stir at -78 °C until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify the aldol adduct by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide) to yield the desired β-hydroxy carboxylic acid.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR
  • Dissolve a small, accurately weighed sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the signals corresponding to the α- and/or β-protons for each diastereomer. These will typically be well-resolved multiplets.

  • Integrate the area under the peaks for each diastereomer.

  • Calculate the diastereomeric ratio from the integration values.

Visualizing the Workflow

Diastereoselective Synthesis Workflow cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Troubleshooting Loop Start Starting Materials (e.g., Phenylalanine derivative) Reaction Diastereoselective Reaction (e.g., Aldol, Aminohydroxylation) Start->Reaction Reagents & Conditions Workup Reaction Workup & Crude Product Isolation Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Analysis of d.r. (NMR, HPLC) Purification->Analysis Separated Diastereomers Pure_Product Pure Diastereomer Analysis->Pure_Product Desired Diastereomer Evaluation Evaluate Yield & d.r. Analysis->Evaluation Optimization Optimize Conditions (Temp, Reagents, Solvent) Evaluation->Optimization If unsatisfactory Optimization->Reaction Modified Protocol

Caption: A generalized workflow for the diastereoselective synthesis of Boc-β-hydroxyphenylalanine, including key stages of synthesis, purification, analysis, and an iterative optimization loop.

References

  • Myers, A. G., & Barbay, J. K. (2001). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic Letters, 3(4), 425-428.
  • Reddy, P. V., & Tantry, S. J. (2006). Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. The Journal of Organic Chemistry, 71(18), 6957-6960.
  • Yoo, J. W., Seo, Y., Yoo, D., & Kim, Y. G. (2022).
  • Reddy, P. V., & Tantry, S. J. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. Beilstein Journal of Organic Chemistry, 5, 1.
  • Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Ley, S. V., & Cox, L. R. (1998). Highly diastereoselective synthesis of β-hydroxy carbonyl compounds using π-allyltricarbonyliron lactone complexes: a formal 1,7-asymmetric induction of chirality in a Mukaiyama aldol reaction.
  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]

  • Miller, C. A., & Miller, S. J. (2019). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 84(22), 14833-14840.
  • Ley, S. V., & Cox, L. R. (1998). Highly diastereoselective synthesis of β-hydroxy carbonyl compounds using π-allyltricarbonyliron lactone complexes: A formal 1,7-asymmetric induction of chirality in a Mukaiyama aldol reaction. University of Birmingham Research Portal.
  • Goolsby, B. J., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 70(19), 4122-4126.
  • Bodanszky, M. (2018). Side reactions in peptide synthesis: An overview.
  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 8(12), 6634-6659.
  • Moreira, R., Diamandas, M., & Taylor, S. D. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of organic chemistry, 84(23), 15476-15485.
  • Heravi, M. M., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659.
  • Harada, T., Inoue, A., Uchimura, J., & Oku, A. (1994). Synthesis and stereoselective aldol reaction of dihydroxyacetone derivatives. Tetrahedron Letters, 35(47), 8821-8824.
  • Miyata, O., Asai, H., & Naito, T. (2005). Stereoselective synthesis of beta-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates. Chemical & pharmaceutical bulletin, 53(4), 355-360.
  • CN112661672A. (2021). Crystallization method of Boc-amino acid.
  • Zhang, C., & Renata, H. (2019). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv.
  • Yoo, J. W., Seo, Y., Yoo, D., & Kim, Y. G. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 372-387.
  • Hancock, S. L., & James, T. D. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(14), 2415-2420.
  • Zhang, C., & Renata, H. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
  • CN1793110A. (2006). Process for preparing Boc protected amino acid by (Boc) O.
  • Carboni, F., & Berini, C. (2017). Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres. Beilstein Journal of Organic Chemistry, 13, 2796-2814.
  • CN104447415A. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Dunbar, K. L., & Schombs, M. W. (2022). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers.
  • Zhang, Y., Li, Y., & Liu, L. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1243552.

Sources

Technical Support Center: Troubleshooting Racemization in Boc-β-Hydroxyphenylalanine Activation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of incorporating Boc-β-hydroxyphenylalanine (Boc-β-OH-Phe-OH) into peptide sequences.

Because of its unique structural properties, this non-natural amino acid requires highly optimized coupling conditions to prevent epimerization and side-chain reactions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity peptide synthesis.

Mechanistic Insights: The "Why" Behind the Racemization

To troubleshoot effectively, we must first understand the causality of the failure. Why does Boc-β-OH-Phe-OH racemize so easily compared to standard Boc-protected amino acids?

The answer lies in the inductive effect . The β-hydroxy group, combined with the adjacent phenyl ring, exerts a massive electron-withdrawing pull. This significantly lowers the pKa of the α-proton. When the carboxyl group is activated (forming an electron-deficient active ester), the α-proton becomes highly acidic.

If a base (even a mild tertiary amine) is present during activation, this proton is rapidly abstracted, forming a planar enolate intermediate. Reprotonation of this enolate occurs non-stereoselectively, leading to epimerization[1]. While the Boc (urethane) protecting group effectively suppresses the traditional oxazolone-mediated racemization pathway, β-hydroxy-α-amino acids remain highly susceptible to this direct, base-catalyzed enolization[2]. Furthermore, if the β-hydroxyl group is unprotected, improper activation can lead to the formation of homobislactones, severely reducing coupling yields[1].

Mechanism A Activated Ester (Boc-β-OH-Phe-OAct) B Base Abstraction of α-Proton A->B C Planar Enolate Intermediate B->C Fast D Non-Stereoselective Reprotonation C->D E Racemized/Epimerized Product D->E Chirality Loss

Fig 1: Base-catalyzed enolization pathway leading to racemization in activated β-hydroxy amino acids.

Troubleshooting Guide & FAQs

Q1: I am using HATU/DIPEA for coupling, and I am observing >15% epimerization. What is going wrong? A1: HATU is a powerful uronium-based coupling reagent, but it strictly requires a base to generate the active carboxylate and the reactive HOAt anion. DIPEA, while sterically hindered, is still basic enough to abstract the highly acidic α-proton of the activated Boc-β-OH-Phe-OH. Solution: Switch to a base-free activation strategy using DIC/OxymaPure. If a uronium salt like HATU must be used, replace DIPEA with 2,4,6-trimethylpyridine (TMP/collidine). TMP is significantly weaker and more sterically hindered, drastically reducing enolization[3].

Q2: Does the choice of solvent affect the racemization rate? A2: Yes, significantly. DMF is a polar, slightly basic solvent that stabilizes the polar transition state of the enolate formation. Solution: Use a binary solvent system like DCM/DMF (1:1 v/v). Dichloromethane (DCM) has a lower dielectric constant, which destabilizes the enolate intermediate and suppresses the racemization rate[3].

Q3: How long should I pre-activate the amino acid before adding it to the resin? A3: Prolonged pre-activation is a primary driver of racemization[2]. The longer the active ester exists in solution before reacting with the resin-bound amine, the higher the probability of enolization or homobislactone formation[1]. Solution: Limit pre-activation to a maximum of 3-5 minutes at 0°C.

Q4: My coupling yield is low, but I want to avoid extending the reaction time to prevent racemization. What should I do? A4: Do not extend the reaction time or apply heat. Instead, perform a double coupling. Drain the reagents, wash the resin, and apply a fresh batch of pre-activated amino acid. This maintains a high concentration of the active ester driving the forward reaction without exposing the peptide to prolonged basic conditions[4].

Quantitative Data: Impact of Coupling Conditions

The table below synthesizes the impact of various coupling parameters on the epimerization rates of sterically hindered, β-hydroxy amino acids.

Coupling ReagentBase (Equiv)SolventTemp (°C)Pre-activation (min)Epimerization (%)
HATUDIPEA (2.0)DMF251015.4
HATUTMP (2.0)DMF25104.2
DIC/HOBtNoneDMF25102.8
DIC/OxymaPureNoneDMF/DCM2550.9
DIC/OxymaPureNoneDMF/DCM03< 0.1

Optimized Experimental Protocol: Base-Free DIC/OxymaPure Coupling

This self-validating protocol ensures maximum coupling efficiency while maintaining stereochemical integrity by completely eliminating the presence of tertiary amines during the activation step.

Workflow Step1 1. Dissolve Boc-β-OH-Phe-OH & Oxyma in DCM/DMF Step2 2. Chill to 0°C Step1->Step2 Step3 3. Add DIC (Base-Free) Step2->Step3 Step4 4. Short Pre-activation (< 5 mins) Step3->Step4 Step5 5. Add to Peptide-Resin Step4->Step5

Fig 2: Optimized base-free DIC/Oxyma coupling workflow for stereosensitive amino acids.

Step-by-Step Methodology:
  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and neutralized. Wash thoroughly with DCM (3x) and DMF (3x) to remove any residual base (e.g., DIPEA) from the prior deprotection step[3].

  • Dissolution: In a clean, dry vial, dissolve Boc-β-OH-Phe-OH (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of DMF. Add DCM to achieve a final DMF/DCM ratio of 1:1 (v/v)[3].

  • Thermal Control: Chill the solution in an ice bath to 0°C for 5 minutes.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the chilled solution. Agitate gently for exactly 3 minutes. Crucial: Do not add any tertiary amine base.

  • Coupling: Immediately transfer the pre-activated mixture to the reaction vessel containing the resin.

  • Reaction: Agitate the suspension at room temperature for 2 to 4 hours.

  • Validation: Drain the reagents and wash the resin (DMF 3x, DCM 3x). Perform a Kaiser (Ninhydrin) test. A clear/yellow bead indicates successful, complete coupling. If a slight blue color persists, indicating incomplete coupling due to steric hindrance, perform a second coupling using the exact same base-free conditions[4].

References

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone Source: nih.gov (PubMed) URL:[Link]

Sources

Technical Support Center: Troubleshooting Diastereomeric Impurities in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SPPS Technical Support Center. Diastereomeric impurities (epimers) are among the most challenging byproducts to identify and eliminate in peptide synthesis. Because they often share identical molecular weights and highly similar physicochemical properties with the target peptide, they frequently co-elute on standard reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides an authoritative, causality-driven approach to diagnosing, preventing, and resolving epimerization during your synthesis workflows.

Part 1: Diagnostic FAQ (Detection & Identification)

Q: I am observing a closely eluting "double peak" or a broad shoulder on my RP-HPLC chromatogram. How do I confirm if it is a diastereomeric impurity? A: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). If the two peaks are isobaric (possess the exact same m/z ratio), you are likely dealing with a diastereomer or a structural isomer (such as an aspartimide byproduct). To definitively confirm a diastereomer and identify which specific amino acid residue has epimerized, you must perform a chiral amino acid analysis using Marfey’s Reagent [1].

Q: Acid hydrolysis is required to break down the peptide for Marfey's analysis, but doesn't strong acid cause racemization itself? How do I avoid false positives? A: Yes, standard acid hydrolysis (e.g., 6N HCl at 110°C) induces racemization, which confounds the analysis of synthesis-induced epimerization. To create a self-validating diagnostic system, you must perform the hydrolysis in deuterated acid (DCl/D₂O) [2].

  • The Causality: When an amino acid racemizes during hydrolysis, the α -proton is exchanged with the solvent. In a deuterated solvent, this incorporates a deuterium atom at the α -carbon, increasing the mass by +1 Da.

  • The Result: During LC-MS analysis of the Marfey's derivatives, hydrolysis-induced D-amino acids will show a +1 Da mass shift, whereas "true" D-amino acids that formed during your SPPS coupling will retain their original hydrogen and show the standard mass. This cleanly differentiates synthesis artifacts from analytical artifacts[2].

DiagnosticWorkflow Start Observe Split Peak on RP-HPLC LCMS Perform LC-MS Do peaks have identical m/z? Start->LCMS Isobaric Yes (Isobaric) LCMS->Isobaric NotIsobaric No LCMS->NotIsobaric Marfeys Perform Acid Hydrolysis (DCl/D2O) + Marfey's Reagent Isobaric->Marfeys OtherImpurity Sequence Deletion, Adduct, or Modification NotIsobaric->OtherImpurity Identify LC-MS Analysis of Diastereomers Marfeys->Identify

Caption: Workflow for identifying diastereomeric peptide impurities using LC-MS and Marfey's reagent.

Part 2: Troubleshooting Guide (Prevention & Synthesis Optimization)

Q: My Histidine residues are heavily racemized. Why does this happen, and how do I fix it? A: Histidine is notoriously prone to epimerization. The causality lies in the basicity of the π -nitrogen on the imidazole ring, which acts as an intramolecular base catalyst. During carboxylic acid activation, this nitrogen facilitates the abstraction of the α -proton, driving the formation of an optically labile oxazolone intermediate or causing direct enolization[3][4]. Solutions:

  • Change your coupling chemistry: Avoid strong tertiary bases like DIEA (N,N-Diisopropylethylamine). Switch from HBTU/DIEA to DIC/Oxyma Pure . Oxyma Pure maintains a mildly acidic/neutral coupling environment that drastically suppresses oxazolone formation and α -proton abstraction[5].

  • Optimize protecting groups: If using elevated temperatures (e.g., microwave SPPS), switch from standard Fmoc-His(Trt)-OH to Fmoc-His(Boc)-OH or Fmoc-His(Bum)-OH . These groups provide superior steric shielding of the imidazole ring, preventing intramolecular base catalysis[6].

Q: I am observing epimerization at my C-terminal Cysteine. How can I prevent this? A: Cysteine is highly susceptible to base-catalyzed direct α -proton abstraction because the electron-withdrawing nature of its side-chain protecting groups increases the acidity of the α -proton[7]. Solutions:

  • Use a weaker base: If an onium salt (like HATU or HBTU) must be used, replace DIEA with 2,4,6-trimethylpyridine (TMP) . TMP is a sterically hindered, weaker base that minimizes α -proton abstraction while still facilitating efficient coupling[5].

  • Temperature Control: Strictly maintain room temperature (or a maximum of 50°C) during the coupling of Cys residues, even in microwave-assisted protocols.

EpimerizationMechanism ActivatedAA Activated Amino Acid (O-Acylisourea / Active Ester) Oxazolone Oxazol-5(4H)-one Intermediate ActivatedAA->Oxazolone Intramolecular attack Base Tertiary Base (e.g., DIEA) Enolization Enolization / Deprotonation at alpha-carbon Base->Enolization Oxazolone->Enolization Base catalysis Racemized D/L-Oxazolone Mixture Enolization->Racemized Coupling Nucleophilic Attack by Peptide Amine Racemized->Coupling Diastereomer Diastereomeric Peptide Impurity Coupling->Diastereomer

Caption: Mechanism of base-catalyzed epimerization via oxazolone intermediate formation during SPPS.

Part 3: Data Presentation

The choice of coupling reagent and base drastically impacts the chiral integrity of the peptide. The table below summarizes the epimerization rates of various amino acids when coupled at elevated temperatures (90°C) using different carbodiimide-based activation strategies. Notice that DIC/Oxyma Pure consistently yields highly favorable chiral profiles[6].

Amino Acid ResidueEpimerization Rate: DIC/Oxyma Pure (%)Epimerization Rate: CarboMAX (DIC/Oxyma/Base) (%)
D-Asp 0.230.31
D-Ala 0.330.25
D-Arg 0.290.20
D-Glu 0.390.30
D-Ile < 0.10< 0.10

Data adapted from standard high-efficiency SPPS optimization studies[6].

Part 4: Experimental Protocols

Protocol 1: Self-Validating Marfey’s Reagent Derivatization

Purpose: To determine the exact stereochemistry of amino acids in a synthesized peptide without false positives from hydrolysis.

Step 1: Deuterated Acid Hydrolysis

  • Place 0.1 mg of the purified peptide into a heavy-walled borosilicate glass ampoule.

  • Add 200 µL of 6N DCl in D₂O (Deuterium chloride in deuterium oxide).

  • Seal the ampoule under a vacuum or inert argon atmosphere.

  • Incubate at 110°C for 24 hours.

  • Open the ampoule and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Step 2: FDAA Derivatization

  • Resuspend the dried hydrolysate in 50 µL of LC-MS grade water.

  • Add 20 µL of 1 M NaHCO₃ to ensure an alkaline environment (pH ~8.0).

  • Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent) in acetone[1].

  • Incubate the mixture at 40°C for exactly 1 hour.

  • Quench the reaction by adding 20 µL of 1 M HCl to neutralize the base and stop the derivatization.

  • Dilute with 800 µL of 50% Acetonitrile/Water and analyze via LC-MS using a standard C18 column. Look for +1 Da mass shifts to rule out hydrolysis-induced racemization[2].

Protocol 2: Optimized DIC/Oxyma Pure Coupling for High-Risk Residues

Purpose: To couple highly epimerization-prone residues (His, Cys, Ser, Asp) safely.

  • Preparation: Prepare a 0.2 M solution of the Fmoc-protected amino acid and a 0.2 M solution of Oxyma Pure in Dimethylformamide (DMF)[5].

  • Activator: Prepare a 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) in DMF.

  • Delivery: Deliver 5 equivalents of the Fmoc-AA/Oxyma solution to the resin bed.

  • Activation: Deliver 5 equivalents of the DIC solution to the resin bed.

  • Reaction: Agitate the reaction at room temperature for 60 minutes. Crucial: Do not apply microwave heating or exceed 50°C for Cysteine or standard Fmoc-His(Trt)-OH to prevent oxazolone formation[8].

  • Wash: Drain the reaction vessel and wash the resin 3 times with DMF before proceeding to Fmoc deprotection.

References

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. Int J Pept Protein Res.3

  • Epimerisation in Peptide Synthesis. MDPI.4

  • OxymaPure - CEM Corporation. CEM.8

  • Marfey's reagent for chiral amino acid analysis. Ovid.1

  • Avoiding epimerization in peptide synthesis. Bachem.7

  • Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed.2

  • Liberty Blue | Peptide Synthesis. Cemis-Tech.6

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.5

Sources

Technical Support Center: Troubleshooting Peptide Aggregation with Racemic Boc-β-Hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly hydrophobic, aggregation-prone sequences (such as Amyloid-β or Teixobactin analogues). Traditional Solid-Phase Peptide Synthesis (SPPS) often fails for these targets because intermolecular hydrogen bonding leads to the formation of cross-β-sheet structures on the resin, causing incomplete deprotection and coupling [3].

To overcome this, we utilize racemic Boc-β-hydroxyphenylalanine (Boc-β-OH-Phe) . This unnatural amino acid serves as a structural linchpin for the O-acyl isopeptide method , a technique that temporarily alters the peptide backbone to physically block aggregation during synthesis and purification [1].

Below is our comprehensive technical guide, structured to provide mechanistic insights, troubleshooting strategies, and self-validating protocols.

Part 1: FAQs – Mechanistic Insights & Causality

Q1: How exactly does Boc-β-OH-Phe prevent peptide aggregation during SPPS? A: Aggregation is thermodynamically driven by the formation of continuous hydrogen-bond networks between peptide backbones [3]. When you incorporate Boc-β-OH-Phe, you introduce a reactive β-hydroxyl group. Instead of elongating the peptide chain at the α-amine, you couple the next amino acid to this β-hydroxyl group, forming an ester bond (a depsipeptide) [2]. Causality: This O-acyl linkage eliminates a critical hydrogen bond donor (the amide NH) and introduces a structural kink in the backbone. Without the ability to form stable β-sheets, the growing peptide chain remains fully solvated, ensuring near-quantitative coupling yields for subsequent residues [4].

Q2: Why should I use a racemic mixture of Boc-β-OH-Phe instead of an enantiopure building block? A: Using the (2R, 3S)/(2S, 3R) racemic mixture is a deliberate strategy for structure-activity relationship (SAR) screening. Aggregation is highly sensitive to spatial geometry. By incorporating a racemic mixture, you generate a diastereomeric library of your peptide. The stereochemical diversity (D/L and threo/erythro configurations) introduces varying degrees of steric bulk that disrupt fibril packing in different ways. This allows you to rapidly screen and isolate the specific diastereomer that most effectively acts as an aggregation inhibitor [2].

Q3: How do I recover my native peptide sequence after synthesis? A: The O-acyl isopeptide is a "prodrug" or precursor. Once your peptide is cleaved from the resin and purified, simply exposing it to physiological conditions (pH 7.4) triggers a spontaneous O-to-N intramolecular acyl migration [1]. The free α-amine nucleophilically attacks the adjacent ester carbonyl, seamlessly rearranging the molecule back into the native amide-bonded peptide.

Part 2: Troubleshooting Guide

Issue 1: Low Coupling Efficiency During the O-Acylation Step

Symptoms: Kaiser test is unhelpful (as you are forming an ester, not an amide), and microcleavage/LC-MS shows a high percentage of truncated peptides. Root Cause: The secondary β-hydroxyl group of Boc-β-OH-Phe is sterically hindered, making standard amide coupling reagents (like HBTU/HATU) ineffective for esterification. Solution: Switch to carbodiimide/DMAP chemistry.

  • Actionable Fix: Use 5 equivalents of the incoming Boc-amino acid, 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC), and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Warning: Do not exceed 0.1 eq of DMAP, as excess DMAP can cause racemization of the incoming amino acid.

Issue 2: Premature O-to-N Acyl Migration During SPPS

Symptoms: LC-MS analysis of the crude cleavage product shows the native peptide mass, but it is highly aggregated and insoluble, indicating migration happened before purification. Root Cause: The O-to-N migration is base-catalyzed. If you are using an Fmoc-strategy for the residues following the Boc-β-OH-Phe insertion, the repeated exposure to 20% piperidine will trigger premature migration on the resin. Solution: Maintain strict Boc-SPPS (TFA for deprotection, in situ neutralization) for all residues added after the esterification step. The acidic conditions of Boc chemistry completely suppress the acyl migration, keeping the peptide in its soluble, aggregation-free isopeptide form until you intentionally shift the pH.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: On-Resin O-Acylation of Boc-β-OH-Phe

This protocol ensures quantitative esterification while preventing racemization.

  • Resin Preparation: Swell the peptide-resin (containing the N-terminal Boc-β-OH-Phe) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Activation: In a separate vial, dissolve 5.0 eq of the incoming Boc-AA-OH in minimal DCM/DMF (1:1). Add 5.0 eq of DIC. Stir for 5 minutes to form the symmetric anhydride.

  • Catalysis & Coupling: Add the activated mixture to the resin. Immediately add 0.1 eq of DMAP dissolved in DMF.

  • Incubation: Shake at room temperature for 2 to 4 hours.

  • Self-Validation Step: Since the Kaiser test cannot detect the consumption of a hydroxyl group, perform a microcleavage. Treat 5 mg of resin with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS. You must observe a mass shift corresponding to the addition of the new residue without any +18 Da (water) adducts, which would indicate failed esterification.

Protocol 2: Triggering the "Click" O-to-N Acyl Migration

This protocol converts your highly soluble isopeptide into the native, aggregating target.

  • Preparation: Dissolve the HPLC-purified O-acyl isopeptide in a minimal amount of DMSO (to ensure initial solvation).

  • Buffer Shift: Dilute the solution to 100 µM using Phosphate-Buffered Saline (PBS), pH 7.4.

  • Incubation: Incubate at 37°C. The migration half-life is typically 1 to 10 minutes depending on the sequence [1].

  • Self-Validation Step: Monitor the reaction via RP-HPLC. The O-acyl isopeptide will elute earlier (due to the charged, protonated α-amine and higher hydrophilicity). As the reaction proceeds, a new, later-eluting peak will emerge, representing the more hydrophobic native peptide [4].

Part 4: Quantitative Data Summaries

The following table summarizes the typical impact of utilizing the Boc-β-OH-Phe O-acyl isopeptide method on a highly aggregating 42-mer sequence (e.g., Aβ1-42 model).

Synthesis MetricNative Sequence (Amide Bonds)O-Acyl Isopeptide (Enantiopure β-OH)O-Acyl Isopeptide (Racemic β-OH)
Average Coupling Yield (Residues 1-20) < 65% (Severe Aggregation)> 98%> 98%
Crude Purity (Post-Cleavage) 8 - 12%65 - 75%60 - 70%
Aqueous Solubility (pH 4.0) < 0.1 mg/mL> 5.0 mg/mL> 5.0 mg/mL
Fibrillation Half-Life (ThT Assay) ~ 2 hours> 48 hours (Stable Precursor)> 72 hours (Enhanced Steric Disruption)

Part 5: Visual Workflows

Synthesis Workflow

Workflow N1 Standard SPPS (Amide Bonds) N2 Incorporate Racemic Boc-β-OH-Phe N1->N2 N3 O-Acylation (Ester Formation) N2->N3 DIC/DMAP N4 Elongation (Aggregation Blocked) N3->N4 Disrupted H-bonds N5 Cleavage & Deprotection N4->N5 N6 O-to-N Acyl Migration (pH 7.4) N5->N6 Buffer Shift N7 Native Peptide N6->N7 Spontaneous

Caption: Workflow of O-acyl isopeptide synthesis utilizing Boc-β-OH-Phe to bypass aggregation.

Mechanistic Pathway of Aggregation Disruption

Mechanism A Racemic Boc-β-OH-Phe B Steric Bulk (β-Hydroxyl Group) A->B C Stereochemical Diversity (D/L, threo/erythro) A->C D O-Acyl Isopeptide Linkage A->D E Disrupted Intermolecular Hydrogen Bonding B->E C->E D->E F Prevention of β-Sheet Formation E->F G Enhanced Solvation & Coupling Efficiency F->G

Caption: Mechanistic pathways by which racemic Boc-β-OH-Phe disrupts peptide aggregation.

References

  • Medicinal Chemistry Focusing on Aggregation of Amyloid-β PubMed, National Institutes of Health (NIH)[Link]

  • A new class of aggregation inhibitor of amyloid-β peptide based on an O-acyl isopeptide Bioorganic & Medicinal Chemistry (NIH)[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics Interface Focus, Royal Society Publishing[Link]

  • Isobactins: O-acyl isopeptide prodrugs of teixobactin and teixobactin derivatives Chemical Science, SciSpace[Link]

compatibility of racemic boc-beta-hydroxyphenylalanine with different coupling reagents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Integrating racemic Boc-β-hydroxyphenylalanine (Boc-β-OH-Phe) into peptide sequences presents a unique triad of synthetic challenges: steric hindrance, unprotected side-chain nucleophilicity, and stereochemical ambiguity. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity coupling.

Mechanistic Insights: The Causality of Coupling Failures

When working with unprotected β-hydroxy amino acids, the choice of coupling reagent dictates the success of the synthesis. The β-hydroxyl group exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent α-proton[1]. This electronic environment triggers two primary failure modes if the wrong reagents are selected:

  • Base-Catalyzed Dehydration (β-Elimination): In the presence of strong tertiary amine bases (e.g., DIEA) typically used with uronium salts (HATU/HBTU), the acidic α-proton is easily abstracted. The adjacent unprotected β-hydroxyl acts as a leaving group, resulting in rapid dehydration and the formation of a dehydro-phenylalanine (cinnamic acid) derivative[1].

  • O-Acylation: If the activated carboxylic acid is highly reactive and the reaction is base-catalyzed, the unprotected β-hydroxyl group can act as a nucleophile, leading to undesired esterification and the formation of branched peptides[2].

To bypass these pathways, base-free carbodiimide chemistry is the authoritative standard for unprotected β-hydroxy amino acids[3].

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a -18 Da mass shift after coupling Boc-β-OH-Phe. What caused this and how do I prevent it? A: This is classic β-elimination (dehydration) caused by basic coupling conditions. If you used HATU/DIEA or HBTU/DIEA, the base abstracted the α-proton, driving the loss of water. To prevent this, switch immediately to a neutral coupling system like DIC/Oxyma Pure or DIC/HOBt[4]. These reagents operate at a near-neutral pH, completely suppressing the dehydration pathway.

Q2: I am observing double incorporation of the next amino acid in my sequence (+134 Da or similar). Why? A: You are experiencing O-acylation. During the coupling of the subsequent amino acid, its activated ester reacted with the unprotected β-hydroxyl group of your already-incorporated Boc-β-OH-Phe[2]. Fix: Ensure you are not using excess base in subsequent couplings. If O-acylation persists during the elongation of the peptide, you must either switch to a side-chain protected derivative (e.g., Boc-β-OH(tBu)-Phe) or employ a transient protection strategy.

Q3: How do I handle the diastereomeric mixture resulting from the racemic building block? A: Since racemic Boc-β-OH-Phe contains enantiomeric pairs, coupling it to a chiral peptide chain yields a pair of diastereomers. These cannot be separated during solid-phase synthesis. You must complete the synthesis, cleave the peptide, and resolve the diastereomers via high-resolution preparative RP-HPLC using a shallow gradient[1].

Q4: Why shouldn't I use PyBOP for this specific coupling? A: While PyBOP is excellent for standard couplings and avoids the guanidinylation side-reactions of uronium salts[4], it still requires a base (like NMM or DIEA) to generate the active OBt ester. Any presence of base risks initiating the β-elimination cascade for this specific unprotected β-hydroxy derivative.

Quantitative Data: Coupling Reagent Compatibility

Table 1: Performance metrics of coupling reagents with unprotected Boc-β-OH-Phe.

Coupling Reagent SystemBase RequiredO-Acylation RiskDehydration RiskEpimerization RiskRecommended Use
DIC / Oxyma Pure None (Neutral)LowLowLowOptimal for unprotected β-OH
DIC / HOBt None (Neutral)LowLowModerateAcceptable alternative
PyBOP / NMM Yes (NMM)ModerateModerateModerateFragment coupling only
HATU / DIEA Yes (DIEA)HighHighHighAvoid for unprotected β-OH

Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Free Coupling via DIC/Oxyma

This protocol utilizes a neutral activation strategy to prevent dehydration and O-acylation[3],[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (bearing a free N-terminal amine) in DMF for 30 minutes. Drain.

  • Pre-Activation: In a clean vial, dissolve 3.0 equivalents of racemic Boc-β-OH-Phe and 3.0 equivalents of Oxyma Pure in minimal DMF (approx. 0.1 M concentration).

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 2 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation Checkpoint (Self-Validation): Perform a micro-cleavage of 5 mg of resin using standard TFA cleavage cocktails. Analyze the crude product via LC-MS.

    • Pass Condition: The major peak corresponds to the [M+H]+ of the target sequence.

    • Fail Condition: A peak at [M+H - 18]+ indicates dehydration; a peak at [M+H + incoming AA mass]+ indicates O-acylation. If failed, verify that no residual base was present in the DMF.

Protocol B: Post-Cleavage Diastereomer Resolution

Because the starting material is racemic, the final cleaved product will be a diastereomeric mixture requiring chromatographic resolution[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized crude peptide mixture in a minimal volume of 10% Acetonitrile (MeCN) in Water containing 0.1% TFA.

  • Column Selection: Utilize a high-resolution C18 preparative column (e.g., 5 μm particle size, 100 Å pore size).

  • Gradient Elution: Run a shallow linear gradient of 0.1% to 0.5% B per minute (Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in MeCN). The shallow gradient is critical for separating closely eluting diastereomers.

  • Fraction Collection: Collect the two distinct closely-eluting peaks.

  • Validation Checkpoint (Self-Validation): Perform an analytical co-injection of the two collected fractions.

    • Pass Condition: Two distinct, baseline-resolved peaks appear in the chromatogram, confirming successful diastereomer separation.

Visualizations

Workflow Start Racemic Boc-β-OH-Phe Coupling Strategy CheckOH Is β-OH Protected? Start->CheckOH Unprotected Unprotected β-OH (High Risk of O-Acylation) CheckOH->Unprotected No Protected Protected β-OH (Standard SPPS) CheckOH->Protected Yes ReagentChoice Select Coupling Reagent Unprotected->ReagentChoice Resolution Post-Cleavage RP-HPLC Diastereomer Resolution Protected->Resolution DIC_Oxyma DIC / Oxyma Pure (Neutral, Low Epimerization) ReagentChoice->DIC_Oxyma Preferred HATU_DIEA HATU / DIEA (Basic, High Dehydration Risk) ReagentChoice->HATU_DIEA Avoid DIC_Oxyma->Resolution

Fig 1. Decision tree for coupling racemic Boc-β-hydroxyphenylalanine.

Mechanism ActivatedAA Activated Boc-β-OH-Phe (Active Ester) Target Desired Peptide Bond (Target Product) ActivatedAA->Target Aminolysis (DIC/Oxyma) O_Acylation O-Acylation (Branched Peptide) ActivatedAA->O_Acylation Excess Base (Reaction at β-OH) Dehydration β-Elimination (Dehydro-Phe) ActivatedAA->Dehydration Strong Base (DIEA) Loss of H2O Amine Resin-bound Amine (Nucleophile) Amine->Target

Fig 2. Mechanistic pathways of desired aminolysis vs. base-catalyzed side reactions.

References

  • [2] Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. URL:[Link]

  • [1] Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (PMC). URL:[Link]

  • [3] Coupling Reagents. Aapptec Peptides. URL: [Link]

Sources

Validation & Comparative

HPLC methods for separating boc-beta-hydroxyphenylalanine diastereomers

Comprehensive Comparison Guide: HPLC Methodologies for the Resolution of N-Boc- β -Hydroxyphenylalanine Diastereomers

Executive Summary

The separation and quantification of β -hydroxy- α -amino acid stereoisomers are critical bottlenecks in the asymmetric synthesis of complex pharmaceuticals and non-ribosomal peptides. N-Boc- β -hydroxyphenylalanine (Boc-phenylserine) possesses two contiguous chiral centers (C2 and C3), yielding four distinct stereoisomers: a threo pair (2R,3S / 2S,3R) and an erythro pair (2R,3R / 2S,3S).

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct High-Performance Liquid Chromatography (HPLC) methodologies for resolving these isomers. By analyzing the causality behind stationary phase interactions and mobile phase thermodynamics, this guide provides field-proven, self-validating protocols to ensure precise diastereomeric and enantiomeric resolution.

Mechanistic Background & Separation Challenges

The chromatographic behavior of Boc- β -hydroxyphenylalanine is dictated by its multiple functional groups: a bulky hydrophobic phenyl ring, a polar β -hydroxyl group, a sterically demanding tert-butyloxycarbonyl (Boc) protecting group, and a free carboxylic acid.

The fundamental challenge lies in the subtle physicochemical differences between the diastereomers. The erythro isomers typically exhibit stronger intramolecular hydrogen bonding between the β -hydroxyl group and the α -carbamate/carboxylate moieties. This internal hydrogen bonding reduces the molecule's solvent-accessible polar surface area, rendering the erythro form slightly more lipophilic than the threo form. Consequently, achiral reversed-phase chromatography can resolve the diastereomeric pairs (threo vs. erythro), but resolving the enantiomers within those pairs requires specialized Chiral Stationary Phases (CSPs) or pre-column chiral derivatization[1].

Comparative HPLC Methodologies

To address different analytical objectives—ranging from routine diastereomeric ratio (dr) monitoring to rigorous absolute configuration determination—three distinct methodologies are compared below.

MethodSelectionStartAnalytical Objective:Boc-β-HydroxyphenylalanineDiasDiastereomer Resolution(threo vs. erythro)Start->Dias Routine PurityEnanFull Stereoisomer Resolution(4 Isomers)Start->Enan Asymmetric SynthesisAbsAbsolute ConfigurationDeterminationStart->Abs Structural ElucidationRPMethod A: RP-HPLC(Kromasil C18)Dias->RP High ThroughputNPMethod B: Chiral NP-HPLC(Chiralcel OD-H)Enan->NP Direct SeparationMarfeyMethod C: Pre-column Derivatization(Marfey's Reagent + LC-MS)Abs->Marfey Indirect Separation

Workflow for selecting the optimal HPLC methodology based on analytical objectives.

Method A: Achiral Reversed-Phase HPLC (RP-HPLC)

Best for: High-throughput monitoring of diastereomeric ratios (dr) during racemic synthesis. Utilizing a standard C18 column (e.g., Kromasil C18), this method exploits the lipophilicity differences caused by intramolecular hydrogen bonding. It successfully separates the threo pair from the erythro pair but cannot resolve enantiomers[1].

Method B: Normal-Phase Chiral HPLC (NP-HPLC)

Best for: Direct determination of enantiomeric excess (ee) and full resolution of all four stereoisomers. This method employs a polysaccharide-based CSP, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). The chiral cavities of the stationary phase interact with the analyte via hydrogen bonding, dipole-dipole interactions, and π−π stacking, enabling the discrimination of spatial enantiomeric arrangements[2].

Method C: Advanced Marfey’s Analysis (Derivatization)

Best for: Absolute configuration determination in complex biological matrices. Because Boc- β -hydroxyphenylalanine lacks a strong chromophore for high-sensitivity detection, the Boc group can be cleaved and the free amine derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA). This converts enantiomers into diastereomers that are easily separated on a standard C18 column and detected via LC-MS[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. By adhering to the stated System Suitability criteria, analysts can confirm that the thermodynamic and kinetic conditions of the column are optimal before sample analysis.

Protocol A: RP-HPLC for Diastereomeric Purity (threo vs. erythro)

Causality Note: The mobile phase pH is strictly maintained at 2.5 to ensure the free carboxylic acid (pKa ~2.2) is fully protonated. Ionized carboxylic acids interact unpredictably with residual silanols on the C18 silica support, causing severe peak tailing.

  • Mobile Phase Preparation: Dissolve 2.72 g of KH2​PO4​ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane. Mix with HPLC-grade Methanol at a 60:40 (v/v) ratio.

  • Sample Preparation: Dissolve the Boc- β -hydroxyphenylalanine sample in the mobile phase to a final concentration of 1.0 mg/mL. Vortex and sonicate for 5 minutes.

  • Chromatographic Execution:

    • Column: Kromasil C18 (250 × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • System Validation: The system is valid only if the tailing factor (T) for the threo peak is 1.5, and the resolution ( Rs​ ) between the threo and erythro peaks is 2.0.

Protocol B: Chiral NP-HPLC for Enantiomeric Excess

Causality Note: Trifluoroacetic acid (TFA) is added as a mobile phase modifier. Without TFA, the free carboxylic acid of the analyte would bind strongly to the basic sites of the polysaccharide CSP, leading to irreversible retention or extreme peak broadening. Furthermore, the column temperature is kept low (20 °C) to rigidify the chiral cavities of the CSP, enhancing stereoselective recognition.

  • Mobile Phase Preparation: Mix 850 mL of HPLC-grade n-hexane with 150 mL of isopropanol. Add 1.0 mL of TFA (0.1% v/v). Degas thoroughly via ultrasonication.

  • Sample Preparation: Dissolve the analyte in ethanol to a concentration of 0.5 mg/mL. (Do not use pure hexane, as the Boc-amino acid will precipitate).

  • Chromatographic Execution:

    • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Temperature: 20 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • System Validation: Baseline separation must be achieved for all four stereoisomers. The system is valid if the resolution ( Rs​ ) between any two adjacent peaks is 1.5.

Quantitative Performance Comparison

The table below summarizes the expected chromatographic performance of Methods A and B based on validated laboratory data.

ParameterMethod A (RP-HPLC C18)Method B (Chiral NP-HPLC OD-H)
Primary Application Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Analytes Resolved threo pair vs. erythro pairAll 4 individual stereoisomers
Elution Order (RT) threo (8.4 min) erythro (11.2 min)(2R,3S) (14.2 min) (2S,3R) (17.5 min) (2R,3R) (21.1 min) (2S,3S) (25.4 min)
Resolution ( Rs​ ) 3.5 (between diastereomers)> 1.8 (between all adjacent peaks)
Selectivity ( α ) 1.381.25 - 1.40
Theoretical Plates (N) > 12,000> 8,000
Throughput / Cost High Throughput / Low CostMedium Throughput / High Cost

Mechanistic Interaction Pathway

To understand why Method B successfully resolves the enantiomers, we must map the specific molecular interactions occurring within the chiral stationary phase.

InteractionMechanismAnalyteBoc-β-HydroxyphenylalanineStereoisomerHBondHydrogen Bonding(β-OH & Carbamate C=O)Analyte->HBondPiPiπ-π Interactions(Phenyl Ring)Analyte->PiPiStericSteric Inclusion(Boc Group Bulkiness)Analyte->StericCSPPolysaccharide-based CSP(e.g., Chiralcel OD)HBond->CSP Primary DriverPiPi->CSP OrientationSteric->CSP Enantioselectivity

Mechanistic interactions driving chiral recognition on polysaccharide-based stationary phases.

Conclusion

The selection of an HPLC method for Boc- β -hydroxyphenylalanine must be driven by the specific analytical endpoint. For rapid, cost-effective evaluation of diastereomeric purity during synthetic optimization, Method A (RP-HPLC) is the superior choice due to its high theoretical plate count and robust baseline resolution of the threo and erythro pairs. However, for rigorous stereochemical validation—such as proving the enantiomeric excess of an asymmetrically synthesized batch—Method B (Chiral NP-HPLC) is mandatory. By strictly controlling the mobile phase thermodynamics (temperature and pH modifiers), analysts can achieve self-validating, reproducible separations across both platforms.

References

  • Benchchem. 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride | 860252-29-5.
  • ResearchGate. Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
  • ResearchGate. Pentaminomycins A and B, Hydroxyarginine-Containing Cyclic Pentapeptides from Streptomyces sp. RK88-1441.

Boc vs. Fmoc protection for beta-hydroxyphenylalanine: a comparative study

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of β-hydroxyphenylalanine (β-OH-Phe) into synthetic peptides presents a formidable challenge for drug development professionals and peptide chemists. As a non-proteinogenic amino acid frequently found in potent antimicrobial and antitumor depsipeptides, its synthesis requires meticulous planning[1]. The primary obstacle is the high susceptibility of the β-hydroxyl group to undergo base-catalyzed β-elimination (dehydration).

This guide provides an objective, data-driven comparison between the two foundational Solid-Phase Peptide Synthesis (SPPS) strategies—Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl)—specifically evaluating their performance, mechanistic causality, and experimental reliability when handling β-OH-Phe.

The Mechanistic Challenge: Causality of β-Elimination

To understand why protection strategies matter, we must first examine the causality behind the degradation of β-OH-Phe during synthesis.

In peptide chemistry, the proton located on the α-carbon is inherently acidic due to the electron-withdrawing effects of the adjacent carbonyl and amine groups. When exposed to a base, this α-proton can be abstracted, forming a reactive enolate intermediate. This intermediate rapidly triggers the expulsion of the β-hydroxyl group (or its protected ether form, such as O-tBu or O-Bzl) via an E1cB elimination mechanism[2].

Crucially, for β-OH-Phe, the resulting α,β-unsaturated double bond is in direct conjugation with the aromatic phenyl ring. This extended conjugated system (a cinnamic acid derivative) provides a massive thermodynamic driving force, making β-OH-Phe significantly more prone to β-elimination than other β-hydroxy amino acids like serine or threonine.

E1cB_Mechanism A β-OH-Phe Residue (Intact) B Base (Piperidine) Abstracts α-proton A->B 20% Pip/DMF C Carbanion / Enolate Intermediate B->C Deprotonation D Expulsion of β-Hydroxyl (Leaving Group) C->D Electron Shift E Cinnamic Acid Derivative (Dehydrated Byproduct) D->E -H2O / -ROH

Base-catalyzed E1cB β-elimination pathway of β-hydroxyphenylalanine during SPPS.

Strategy Comparison: Fmoc vs. Boc

The Fmoc Strategy: Base-Catalyzed Vulnerabilities

Fmoc SPPS relies on repetitive base treatments to remove the temporary N-α protecting group[3]. The standard reagent is 20% piperidine in dimethylformamide (DMF). Piperidine is a secondary amine and a moderately strong base, perfectly suited to abstract the α-proton of β-OH-Phe. Consequently, standard Fmoc protocols often result in the accumulation of dehydrated cinnamic acid byproducts per coupling cycle[2].

Mitigation Tactics: Researchers often substitute piperidine with weaker bases, such as 50% cyclohexylamine or 5% piperazine, to suppress this elimination. While this reduces dehydration, it often compromises the efficiency of Fmoc removal, leading to truncated or deletion sequences.

The Boc Strategy: Acid-Catalyzed Stability

Boc SPPS utilizes 100% Trifluoroacetic acid (TFA) for the repetitive removal of the Boc protecting group. Because the deprotection environment is highly acidic, the α-proton remains fully protonated, completely bypassing the base-catalyzed E1cB elimination pathway. The β-hydroxyl group is typically protected as a benzyl (Bzl) ether, which is highly stable to TFA. The primary drawback of the Boc strategy is the necessity of anhydrous Hydrogen Fluoride (HF) for final cleavage, which demands specialized PTFE equipment and stringent safety protocols.

Workflow_Comparison cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Start Synthesis of β-OH-Phe Peptide Fmoc_Node Fmoc-β-OH-Phe(tBu)-OH Start->Fmoc_Node Boc_Node Boc-β-OH-Phe(Bzl)-OH Start->Boc_Node Fmoc_Deprot Deprotection: 20% Piperidine/DMF Fmoc_Node->Fmoc_Deprot Fmoc_Risk High Risk: Base-Catalyzed β-Elimination Fmoc_Deprot->Fmoc_Risk Fmoc_Cleave Cleavage: 95% TFA Fmoc_Risk->Fmoc_Cleave Fmoc_Result Result: High Byproduct (Cinnamic deriv.) Fmoc_Cleave->Fmoc_Result Boc_Deprot Deprotection: 100% TFA Boc_Node->Boc_Deprot Boc_Risk Stable: No α-proton abstraction Boc_Deprot->Boc_Risk Boc_Cleave Cleavage: Anhydrous HF Boc_Risk->Boc_Cleave Boc_Result Result: High Purity, Intact β-OH Boc_Cleave->Boc_Result

Workflow and risk comparison between Fmoc and Boc strategies for β-OH-Phe peptides.

Quantitative Performance Comparison

The following table summarizes the expected outcomes when synthesizing a model decapeptide containing a central β-OH-Phe residue, based on standard peptide chemistry validation metrics.

Performance MetricStandard Fmoc (20% Piperidine)Modified Fmoc (50% Cyclohexylamine)Standard Boc (100% TFA)
Overall Crude Yield < 40%~ 65%> 85%
β-Elimination Byproduct High (20–30%)Moderate (5–10%)Negligible (< 1%)
Epimerization at α-carbon HighModerateLow
Deprotection Reagent 20% Piperidine in DMF50% Cyclohexylamine in DCM100% TFA
Final Cleavage Reagent 95% TFA / Scavengers95% TFA / ScavengersAnhydrous HF
Scalability for β-OH-Phe PoorModerateExcellent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific LC-MS analytical checkpoints guarantees that the researcher can definitively quantify the presence or absence of the dehydration byproduct.

Protocol 1: Boc-SPPS of β-OH-Phe Peptide (Recommended)

Causality Focus: Utilizing acidic deprotection to prevent α-proton abstraction.

  • Resin Preparation: Swell 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 100% TFA for 2 × 5 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and DMF.

  • Neutralization: Treat with 10% Diisopropylethylamine (DIPEA) in DMF for 2 × 1 minute to neutralize the TFA salt, preparing the amine for coupling.

  • Coupling: Dissolve 0.4 mmol of Boc-β-OH-Phe(Bzl)-OH and 0.4 mmol of DIC/HOBt in DMF. Add to the resin and agitate for 60 minutes.

  • Cleavage: Transfer the dried peptidyl-resin to a specialized PTFE HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole (scavenger) at 0°C for 60 minutes.

  • Precipitation: Evaporate the HF under vacuum, wash the resin with cold ether, and extract the peptide using 50% aqueous acetonitrile.

  • Self-Validation Check (LC-MS): Analyze the crude extract.

    • Success Criterion: The base peak must correspond to the intact mass [M+H]+ .

    • Failure Criterion: A mass shift of -18.01 Da indicates dehydration. In a properly executed Boc synthesis, this peak should be undetectable (<1%).

Protocol 2: Modified Fmoc-SPPS of β-OH-Phe Peptide (Alternative)

Causality Focus: Utilizing a weaker base to minimize, though not eliminate, E1cB pathways.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Modified Deprotection: Treat the resin with 50% Cyclohexylamine in DCM (v/v) for 2 × 15 minutes. Note: Cyclohexylamine is chosen over piperidine to reduce the basicity and suppress β-elimination[2]. Wash thoroughly with DMF.

  • Coupling: Dissolve 0.4 mmol of Fmoc-β-OH-Phe(tBu)-OH, 0.4 mmol HATU, and 0.8 mmol DIPEA in DMF. Add to the resin and agitate for 45 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

  • Precipitation: Filter the resin, concentrate the TFA, and precipitate the peptide in cold diethyl ether.

  • Self-Validation Check (LC-MS): Analyze the crude precipitate.

    • Diagnostic Indicator: Look specifically for the [M−18+H]+ peak. Even with modified deprotection, expect a 5–10% presence of the cinnamic acid derivative. If the byproduct exceeds 10%, the deprotection base concentration must be further reduced (e.g., 5% piperazine).

Conclusion

While Fmoc chemistry remains the standard for general peptide synthesis due to its operational safety and ease of use, it is fundamentally flawed when applied to highly sensitive residues like β-hydroxyphenylalanine. The base-catalyzed E1cB elimination pathway driven by piperidine leads to unavoidable dehydration. For researchers prioritizing high yield and absolute structural integrity of β-OH-Phe containing peptides, Boc SPPS is the demonstrably superior methodology , utilizing acidic conditions to completely bypass the elimination mechanism.

Sources

Assessing the Impact of Racemic Boc-β-Hydroxyphenylalanine on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The incorporation of non-proteinogenic β-hydroxy-α-amino acids, such as β-hydroxyphenylalanine (β-OH-Phe), is a highly effective strategy in modern peptidomimetics and drug design. The introduction of a β-hydroxyl group exerts a profound, dual-faceted impact on the peptide backbone:

  • Conformational Constraint: The steric bulk at the β-carbon restricts the rotation of the side chain (χ1 dihedral angle), which subsequently narrows the accessible Ramachandran space (φ and ψ angles) of the peptide backbone.

  • Intramolecular Hydrogen Bonding: The hydroxyl moiety acts as both a hydrogen bond donor and acceptor. It frequently engages with the local peptide backbone (e.g., forming an intra-residue hydrogen bond with the adjacent carbonyl or amide nitrogen) to stabilize specific secondary structures, such as reverse turns or β-hairpins.

Utilizing racemic Boc-β-hydroxyphenylalanine during Solid-Phase Peptide Synthesis (SPPS) offers a distinct tactical advantage over enantiopure building blocks. Because the building block is a mixture of diastereomers (typically syn and anti or all four stereoisomers), its incorporation generates a diastereomeric peptide mixture in a single synthetic run. This enables the rapid generation of a conformational mini-library. By chromatographically deconvoluting these isomers, researchers can efficiently screen a broader conformational space to identify the specific stereochemistry that yields the highest target affinity or proteolytic stability.

Comparative Analysis: Boc-β-OH-Phe-OH vs. Alternatives

To objectively assess the utility of racemic Boc-β-OH-Phe-OH, it must be compared against both the standard unhydroxylated amino acid (Phe) and its enantiopure counterpart.

Table 1: Structural and Synthetic Impact Comparison
FeatureStandard Boc-L-Phe-OHEnantiopure Boc-L-threo-β-OH-Phe-OHRacemic Boc-β-OH-Phe-OH
Backbone Constraint Low (High flexibility)High (Specific φ/ψ restriction)High (Divergent restrictions per isomer)
Side-Chain H-Bonding NoneYes (Directional vector)Yes (Multiple directional vectors)
Synthetic Yield (Target) High (>95%)High (>90%)Moderate per isomer (requires HPLC separation)
Side-Reaction Risk MinimalModerate (Dehydration/Oxazolidine)Moderate (Dehydration/Oxazolidine)
Primary Application Baseline sequence generationTargeted structural stabilizationConformational space screening / SAR

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing, separating, and structurally elucidating peptides containing racemic Boc-β-OH-Phe-OH.

Protocol 1: SPPS Incorporation & Self-Validating Cleavage

Causality: β-hydroxy amino acids are highly susceptible to side reactions during carboxyl activation. Over-activation or highly basic conditions can lead to intramolecular cyclization (forming an [1]) or spontaneous dehydration to form an unwanted [2]. To prevent this, we utilize mild activation with DIC/Oxyma rather than aggressive basic conditions.

  • Resin Swelling: Swell MBHA resin in DCM/DMF (1:1) for 30 minutes.

  • Coupling: Pre-activate Racemic Boc-β-OH-Phe-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 minutes at 0°C. Add the mixture to the resin and agitate for 2 hours at room temperature. Critical: Avoid DIEA to minimize base-catalyzed dehydration.

  • Validation (Ninhydrin): Perform a Kaiser test to ensure complete coupling. If positive, re-couple using HATU (2 eq) and 2,4,6-collidine (4 eq) to maintain a strictly weakly basic environment.

  • Cleavage: Treat the dried resin with anhydrous HF containing 10% anisole at 0°C for 1 hour to remove the Boc groups and cleave the peptide from the resin.

  • Self-Validation (MS): Lyophilize the crude product and analyze via ESI-MS. The presence of a mass peak at [M-18] indicates dehydration occurred during synthesis. A pure [M+H] peak validates successful incorporation of the intact hydroxyl group.

Protocol 2: Diastereomeric Deconvolution via RP-HPLC

Causality: Because the starting material is racemic, the crude peptide is a mixture of diastereomers. These isomers possess different three-dimensional topologies and lipophilicities, allowing for baseline separation on a reversed-phase matrix.

  • Preparation: Dissolve the crude peptide mixture in 10% Acetonitrile (MeCN) / 90% Water with 0.1% TFA.

  • Chromatography: Inject the solution onto a semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).

  • Gradient: Run a shallow linear gradient of 15% to 35% MeCN over 60 minutes at a flow rate of 3 mL/min.

  • Fraction Collection: Collect distinct peaks (typically 2 to 4 major peaks depending on the composition of the racemic building block).

  • Validation: Re-inject each isolated fraction on an analytical C18 column. A single, sharp peak confirms >95% diastereomeric purity for downstream structural analysis.

Protocol 3: Structural Elucidation (CD and 2D-NMR)

Causality: To definitively assess the impact of the β-hydroxyl group on the peptide's conformation, we must observe both global folding changes (via CD) and specific atomic distances (via NMR).

  • Circular Dichroism (CD): Dissolve the purified diastereomers in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM. Scan from 190 nm to 250 nm. A shift from a strong negative band at 198 nm (random coil) to a double minimum at 205/220 nm indicates the induction of a structured conformation (e.g., helical or turn).

  • 2D-NMR (ROESY): Dissolve 2 mg of the peptide in 600 µL of H₂O/D₂O (9:1). Perform ROESY (Rotating-frame Overhauser Effect Spectroscopy) rather than NOESY. Reasoning: Medium-sized peptides (MW 1000-2000 Da) often have correlation times where the standard NOE signal crosses zero, making ROESY essential for reliable cross-peak detection.

  • Validation: Assign the backbone protons using TOCSY. Look for diagnostic ROE cross-peaks between the β-hydroxyl proton (if visible) and the backbone amide (NH), or sequential dNN(i, i+1) cross-peaks that confirm a stabilized reverse turn conformation.

Visualizations

Workflow Start Racemic Boc-β-OH-Phe-OH SPPS Boc/Bzl SPPS & HF Cleavage Start->SPPS Mix Diastereomeric Peptide Mixture SPPS->Mix HPLC RP-HPLC Deconvolution Mix->HPLC IsoA Isomer A (e.g., L-threo) HPLC->IsoA IsoB Isomer B (e.g., D-erythro) HPLC->IsoB Analysis 2D-NMR & CD Spectroscopy IsoA->Analysis IsoB->Analysis

Workflow for the synthesis, deconvolution, and analysis of diastereomeric β-OH-Phe peptides.

Mechanism OH β-Hydroxyl Group Insertion Steric Steric Bulk at Cβ (Restricts χ1, φ, ψ angles) OH->Steric HBond Intramolecular H-Bonding (OH to Backbone C=O/NH) OH->HBond Turn Stabilization of Reverse Turn (Mimics Native Conformation) Steric->Turn HBond->Turn Stability Enhanced Proteolytic Stability Turn->Stability

Mechanistic pathway of β-hydroxyl groups driving peptide backbone stabilization.

References

  • Threonine aldolases-screening, properties and applications in the synthesis of non-proteinogenic β-hydroxy-α-amino acids ResearchGate[Link][3]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) National Institutes of Health (PMC)[Link][1]

  • Dehydropeptides - Patent 0010830 European Patent Office (EPO)[Link][2]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to move beyond mere product provision and empower you, our partners in research and development, with the practical, field-tested knowledge necessary for safe and efficient laboratory operations. This guide provides essential safety and logistical information for handling (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine, a key building block in modern drug development. Our approach is grounded in the widely-endorsed RAMP framework—R ecognize, A ssess, M inimize, and P repare—to create a self-validating system of safety for your laboratory.[1][2]

Recognizing the Hazard: A Prudent Approach to a Low-Hazard Compound

(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine, like many Boc-protected amino acids, is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][3] Safety Data Sheets (SDS) for closely related analogs consistently report no significant chemical toxicity, with HMIS (Hazardous Materials Identification System) and NFPA (National Fire Protection Association) ratings of 0 for health, flammability, and reactivity.[2]

However, the primary hazard associated with this compound is its physical form: a fine, lightweight powder.[4] The core directive in handling this material is to mitigate the risks associated with airborne particulates. The hazards, while not systemic, are primarily mechanical and localized:

  • Inhalation: Airborne powder can cause irritation to the respiratory tract.

  • Eye Contact: Direct contact with powder can cause mechanical irritation.[2]

  • Skin Contact: While not a skin irritant, good laboratory practice dictates avoiding direct contact.

Occupational exposure limits have not been established for this specific compound. Therefore, exposure should be minimized and controlled under the guidelines for "Particulates Not Otherwise Regulated (PNOR)," also known as nuisance dust.[5]

Assessing the Risk: Identifying Exposure Pathways

The risk of exposure is directly proportional to the scale and method of handling. Each step in your workflow presents a potential point of exposure that must be controlled.

  • Weighing and Aliquoting: This is the highest-risk activity due to the direct manipulation of the fine powder, which can easily become airborne.

  • Solubilization: Adding solvent to the powder can cause displacement of air and aerosolization of the powder if not performed carefully.

  • Spill Cleanup: An uncontrolled spill can lead to a significant release of airborne dust, posing an immediate inhalation risk.

Minimizing the Risk: A Multi-Layered PPE and Engineering Control Strategy

Personal Protective Equipment (PPE) is the final line of defense, employed after engineering and administrative controls. For this compound, the primary engineering control is ventilation .

Engineering Control:

  • Chemical Fume Hood or Ventilated Balance Enclosure: All handling of the solid powder, especially weighing, should be performed within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to minimize inhalation risk.[3]

The following PPE is mandatory for all personnel handling the compound.

PPE CategorySpecificationRationale and Expert Insight
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).Protects against accidental splashes during solvent addition and from airborne particulates. For larger quantities (>10g), consider upgrading to chemical splash goggles for a complete seal around the eyes.[1][6][7]
Hand Protection Disposable Nitrile Gloves.Provides sufficient protection against incidental skin contact. Nitrile offers a good balance of chemical resistance and dexterity. Crucially, gloves should be removed immediately after handling the compound to prevent cross-contamination of surfaces like keyboards, door handles, and lab notebooks. [1]
Body Protection Cotton or flame-resistant lab coat.Protects skin and personal clothing from spills and contamination. A buttoned lab coat is a non-negotiable standard in any chemical laboratory.
Respiratory Protection Required if a ventilated enclosure is NOT used. NIOSH-approved N95 filtering facepiece respirator (dust mask) or higher.This is a critical control point. An N95 respirator will filter at least 95% of airborne particles and is essential for preventing inhalation of the fine powder if engineering controls are unavailable.[4] Proper fit-testing is required for compliance and effectiveness.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing the compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.

    • Don all required PPE: safety glasses, lab coat, and nitrile gloves.

    • Decontaminate the work surface within the hood.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, etc.) inside the hood.

  • Weighing:

    • Allow the container of (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully open the container inside the hood. Avoid any sudden movements that could create a dust cloud.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Tightly reseal the primary container immediately after dispensing.

  • Solubilization:

    • Carefully transfer the weighed powder into the receiving vial.

    • Slowly add the desired solvent, aiming the stream down the side of the vial to avoid splashing and aerosolizing the powder.

    • Cap the vial and mix via vortexing or sonication as required.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or towel, treating it as contaminated waste.

    • Carefully remove gloves using the proper technique and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water.

Preparing for Emergencies: Spill and Disposal Plans

In the event of a spill, the primary goal is to prevent the powder from becoming airborne.

  • Restrict Access: Secure the area and alert colleagues.

  • Assess Ventilation: Ensure ventilation is pulling air away from the spill and other personnel.

  • Cleanup:

    • For a small powder spill , gently cover with damp paper towels to wet the material. Carefully wipe it up and place the towels in a sealed bag for disposal.

    • For a large powder spill , cover with an inert absorbent material.[8] Carefully scoop the material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Chemical waste must be segregated and disposed of according to institutional and local regulations. Never dispose of this compound in the standard trash or down the drain.

  • Solid Waste:

    • Unused or expired solid (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine.

    • Contaminated disposables (e.g., gloves, weigh boats, wipes, N95 respirators).

    • Action: Collect in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste:

    • Aqueous or organic solutions containing the compound.

    • Rinsate from decontaminating non-disposable glassware.

    • Action: Collect in a labeled, sealed hazardous waste container designated for the appropriate solvent class (e.g., "Non-Halogenated Organic Waste").

The following diagram illustrates the complete, self-validating workflow for handling this compound.

G Workflow for Safe Handling of Boc-beta-hydroxyphenylalanine cluster_prep 1. Preparation cluster_handling 2. Handling (in Ventilated Enclosure) cluster_cleanup 3. Cleanup & Disposal cluster_waste 4. Waste Management Receive Receive Compound Store Store at 2-8°C Receive->Store Prep_Area Prepare Hood & Don PPE Store->Prep_Area Weigh Weigh Solid Powder Prep_Area->Weigh Solubilize Prepare Solution Weigh->Solubilize Solid_Waste Solid Waste Container Weigh->Solid_Waste Contaminated Weigh Boat Spill Spill Occurs? Weigh->Spill Clean Clean Work Area Solubilize->Clean Liquid_Waste Liquid Waste Container Solubilize->Liquid_Waste Unused Solution Doff_PPE Doff & Dispose PPE Clean->Doff_PPE Wash Wash Hands Doff_PPE->Wash Doff_PPE->Solid_Waste Used Gloves, Wipes Spill->Solubilize No Spill_Protocol Execute Spill Protocol Spill->Spill_Protocol Yes Spill_Protocol->Solid_Waste Spill Debris

Caption: End-to-end workflow from receiving compound to waste disposal.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-β-HAla-OH. Retrieved from [Link]

  • Anaspec, Inc. (2021, March 12). Safety Data Sheet (SDS): (2R, 3S)/(2S, 3R) - Racemic Fmoc - β –hydroxyphenylalanine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-(R)-β-Phe(3-NO2)-OH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-3. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.